Prilocaine
Description
Classification within Amide Local Anesthetics
Local anesthetics are broadly categorized into two main chemical classes based on the intermediate chain linking the lipophilic aromatic group and the hydrophilic amine group: amino esters and amino amides. medscape.comwfsahq.orgnih.gov Prilocaine belongs to the amino amide class, characterized by an amide linkage. medscape.comwfsahq.orgnih.govnih.gov This structural feature contributes to its metabolic pathway and stability compared to ester-type local anesthetics. medscape.comwfsahq.org Other common amino amide local anesthetics include lidocaine (B1675312), bupivacaine (B1668057), mepivacaine, etidocaine, ropivacaine (B1680718), and levobupivacaine. medscape.comwfsahq.orgnih.gov this compound is further classified as a toluidine derivative within the amide local anesthetics, distinct from the xylidine (B576407) derivatives like lidocaine, bupivacaine, and mepivacaine. amegroups.org
Historical Context of this compound Research and Development
The development of synthetic local anesthetics followed the discovery and initial use of cocaine, the first naturally occurring local anesthetic. medscape.com Procaine (B135), the first synthetic derivative of cocaine, was developed in 1904. medscape.com Lidocaine, a widely used cocaine derivative, was developed later in 1943. medscape.com this compound was first prepared by Claes Tegner and Nils Löfgren. wikipedia.org Its development contributed to the expanding repertoire of local anesthetic options, offering properties that distinguished it from existing agents like lidocaine. Research into this compound has explored its chemical properties, metabolism, and clinical applications, often in comparison to other local anesthetics to understand its specific advantages and limitations. oup.combmj.comekb.egresearchgate.net
Broad Academic Significance in Anesthesiology and Pharmacology
This compound holds significant academic importance in anesthesiology and pharmacology due to several factors. Its distinct metabolic pathway, involving metabolism in the liver, kidney, and lungs, makes it less dependent solely on hepatic function compared to some other amides, which is a subject of ongoing research. oup.commims.comunirioja.esnih.gov Studies have investigated its pharmacokinetic profile, including protein binding and elimination half-life. drugbank.commims.com this compound's effect on sodium channels and its interaction with neuronal membranes are fundamental topics in pharmacology research. researchgate.netdrugbank.com Furthermore, academic studies frequently compare this compound to other local anesthetics, such as lidocaine and bupivacaine, to evaluate differences in onset, duration, potency, and potential for systemic effects, contributing to a deeper understanding of local anesthetic properties and optimal agent selection for various procedures. bmj.comekb.egunirioja.esnih.gov Research also explores its use in specific techniques like spinal anesthesia and regional anesthesia, as well as in topical formulations. ekb.egresearchgate.netclinicaltrials.eunih.gov The study of this compound's metabolites, such as ortho-toluidine, and their potential implications, like the risk of methemoglobinemia, is another area of academic interest. amegroups.orgwikipedia.orgmims.comeuropa.eu
Here is a table summarizing some key chemical and pharmacological characteristics of this compound discussed in academic literature:
| Characteristic | Detail | Source(s) |
| Chemical Classification | Amino amide, Toluidine derivative | medscape.comwfsahq.orgnih.govnih.govamegroups.org |
| Mechanism of Action | Blocks voltage-gated sodium channels in neuronal membranes | researchgate.netmedscape.comdrugbank.com |
| Metabolism | Primarily in liver and kidney, also in lungs; via amidases into O-toluidine (B26562) and N-propylalanine | oup.commims.comunirioja.esnih.gov |
| Protein Binding | 40-55% to α1 acid glycoprotein | mims.com |
| Elimination Half-life | 1.6 hours (terminal) | mims.com |
| Vasodilatory Effect | Least vasodilator among amide local anesthetics | researchgate.netunirioja.es |
| pKa | Approximately 7.7 | unirioja.es |
Academic research involving this compound continues to explore its fundamental properties, comparative efficacy and safety, and potential for novel formulations and applications in anesthesiology and related fields.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-methylphenyl)-2-(propylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-4-9-14-11(3)13(16)15-12-8-6-5-7-10(12)2/h5-8,11,14H,4,9H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFGUOIZUNYYSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)C(=O)NC1=CC=CC=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7031955 | |
| Record name | Prilocaine | |
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Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Prilocaine | |
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Boiling Point |
159-162 °C at 1.00E-01 mm Hg, 159-162 °C @ 1 mm Hg | |
| Record name | Prilocaine | |
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| Record name | PRILOCAINE | |
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Solubility |
Crystals from ethanol + isopropyl ether; readily sol in water; mp 167-168 °C /Hydrochloride/, FREELY SOL IN ALC; SLIGHTLY SOL IN CHLOROFORM, VERY SLIGHTLY SOL IN ACETONE; PRACTICALLY INSOL IN ETHER, 3.26e-01 g/L | |
| Record name | Prilocaine | |
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| Record name | Prilocaine | |
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Color/Form |
Needles, WHITE | |
CAS No. |
721-50-6 | |
| Record name | Prilocaine | |
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| Record name | Prilocaine | |
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| Record name | PRILOCAINE | |
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| Record name | PRILOCAINE | |
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| Record name | Prilocaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014888 | |
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Melting Point |
37-38 °C, 37 - 38 °C | |
| Record name | Prilocaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00750 | |
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| Record name | PRILOCAINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3386 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Prilocaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014888 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular and Cellular Mechanisms of Prilocaine Action
Interaction with Voltage-Gated Sodium Channels
The primary mechanism by which prilocaine functions as a local anesthetic involves the reversible blockade of voltage-gated sodium channels (NaV channels) located within the neuronal cell membrane. drugbank.comontosight.aiontosight.ai These channels are critical for the initiation and propagation of action potentials, the electrical signals that transmit information along nerve fibers. ontosight.aiyoutube.comteachmephysiology.com By inhibiting the function of these channels, this compound prevents the rapid influx of sodium ions, a key event in the depolarization phase of the action potential. ontosight.ai
Specificity of Binding to Intracellular Sodium Channel Surface
This compound, in its ionized form, binds to a specific receptor site located on the intracellular (cytoplasmic) surface of the voltage-gated sodium channel. ontosight.ainih.govresearchgate.net Local anesthetics typically penetrate the neuronal membrane in their uncharged, lipid-soluble form and then become ionized within the intracellular environment, where they can access and bind to the open or inactivated states of the sodium channel. ontosight.airesearchgate.netumontreal.canih.gov This intracellular binding is crucial for the blocking effect.
Disruption of Neuronal Action Potential Generation and Conduction
By blocking the inward movement of sodium ions, this compound effectively raises the threshold for excitation and inhibits the rapid depolarization necessary for generating an action potential. ontosight.ainih.govpatsnap.com This blockade prevents the self-regenerative cycle of sodium channel activation that underlies action potential propagation along the nerve fiber. nih.govwikipedia.org Consequently, the transmission of nerve impulses, including pain signals, is inhibited, leading to a reversible loss of sensation in the affected area. ontosight.aiontosight.aiuomustansiriyah.edu.iq The block is reversible, and nerve function is restored as the drug diffuses away from the cell. drugbank.comnih.gov
Neuronal Membrane Stabilization
This compound is described as a membrane-stabilizing drug. ontosight.aiuomustansiriyah.edu.iq This refers to its ability to prevent the ionic fluxes, specifically the rapid influx of sodium ions through voltage-gated channels, that are required for the initiation and conduction of nerve impulses. ontosight.aifda.govontosight.ai By inhibiting these ionic movements, this compound stabilizes the resting membrane potential and prevents the depolarizing events that would normally trigger an action potential. umontreal.canih.gov
Antiarrhythmic Properties and Modulatory Effects on Cardiac Conduction
In addition to its effects on neuronal tissue, this compound also possesses antiarrhythmic properties, mediated through its effects on sodium channels in the heart, particularly in Purkinje fibers. drugbank.comnih.gov Like other local anesthetics, this compound can affect excitable membranes in the myocardium. hpra.ie
Sodium Channel Modulation in Purkinje Fibers
This compound modulates sodium channels in cardiac tissue, similar to its action in neurons. drugbank.comnih.gov This modulation in Purkinje fibers contributes to its antiarrhythmic effects. drugbank.com Class I antiarrhythmic drugs, which include some local anesthetics, primarily act by blocking cardiac sodium channels, affecting the rapid depolarization phase (Phase 0) of the cardiac action potential. lecturio.comderangedphysiology.com Studies on other local anesthetics like lidocaine (B1675312) in cardiac Purkinje fibers have demonstrated voltage-dependent and use-dependent block of sodium channels, consistent with the modulated-receptor hypothesis, where the drug binds more readily to channels in the open or inactivated states. nih.govahajournals.org While specific detailed research findings solely focused on this compound's direct effects on sodium channel kinetics in Purkinje fibers were not extensively available in the provided snippets, its classification and described antiarrhythmic action suggest a similar mechanism of sodium channel blockade in these cardiac tissues.
| Mechanism Component | Description |
| Voltage-Gated Sodium Channel Interaction | This compound blocks NaV channels, inhibiting ion flow. drugbank.comontosight.aiontosight.ai |
| Intracellular Binding | Binds to a receptor site on the inner surface of the channel. ontosight.ainih.govresearchgate.net |
| Inhibition of Sodium Influx | Prevents the movement of Na+ ions into the neuron. ontosight.ainih.gov |
| Disruption of Action Potential | Inhibits depolarization and propagation of nerve impulses. ontosight.ainih.govpatsnap.com |
| Neuronal Membrane Stabilization | Prevents ionic fluxes required for impulse conduction. ontosight.aifda.govontosight.ai |
| Antiarrhythmic Action | Modulates cardiac sodium channels, particularly in Purkinje fibers. drugbank.comnih.gov |
| Modulation in Purkinje Fibers | Affects sodium channels in cardiac conduction tissue. drugbank.com |
Potential Interactions with Other Ion Channels and Receptors
Beyond their well-established effects on voltage-gated sodium channels, local anesthetics, including this compound, have been shown to interact with other ion channels and receptors. This broader range of interactions may play a role in the full spectrum of their effects, although the clinical significance of some of these interactions is still an area of ongoing research.
Studies suggest that local anesthetics can interact with voltage-gated potassium and calcium channels. rch.org.aunysora.comoup.comaneskey.com For instance, local anesthetics can bind to and inhibit cardiac voltage-gated calcium and potassium channels, although this typically occurs at concentrations higher than those required for maximal sodium channel blockade. nysora.com
Transient Receptor Potential (TRP) channels, which are involved in sensing temperature, taste, pain, and other stimuli, represent another class of ion channels that local anesthetics can affect. pharmacologyeducation.org Specifically, local anesthetics like lidocaine and this compound have been shown to reduce the activity of TRPV1 receptors. rupress.org Conversely, other research indicates that lidocaine can activate TRPV1 and, to a lesser extent, TRPA1 channels in rodent sensory neurons. nih.gov This activation was shown to induce the release of calcitonin gene-related peptide (CGRP), a neuropeptide involved in neurogenic inflammation. nih.gov While these findings were primarily demonstrated with lidocaine, they suggest a potential for this compound, given its structural similarity, to also interact with these channels.
Ligand-gated ion channels, which open in response to the binding of specific chemical messengers like neurotransmitters, are also potential targets for local anesthetics. oup.comwikipedia.org These include receptors such as GABA (gamma-aminobutyric acid) receptors and NMDA (N-methyl-D-aspartate) receptors. rch.org.aunysora.commdpi.com Some studies have investigated the effects of local anesthetics, including those structurally related to this compound, on GABA and NMDA receptors. For example, research on lidocaine and procaine (B135) (another local anesthetic) indicated that these compounds could enhance glycine (B1666218) receptor function at low concentrations and inhibit both glycine and GABAA receptor functions at higher concentrations. nih.gov NMDA receptors have also been identified as targets of local anesthetics, with studies showing inhibition of NMDA-induced currents by compounds like procaine and tetracaine. nih.gov While direct, detailed studies specifically on this compound's interaction with all subtypes of GABA and NMDA receptors in isolation are less extensively documented in the provided sources, the general interaction of local anesthetics with these receptors is acknowledged. rch.org.aunysora.commdpi.com
Furthermore, local anesthetics may interact with G-protein-coupled receptors. oup.comaneskey.com This interaction could contribute to effects such as the anti-inflammatory properties observed with some local anesthetics. aneskey.com
The interaction of this compound with these various channels and receptors is often concentration-dependent. While primary anesthetic effects are attributed to sodium channel blockade, interactions with other targets may become more prominent at higher concentrations or contribute to systemic effects. derangedphysiology.comhres.ca
Data on the affinity or effect of this compound on some of these alternative targets compared to its effect on sodium channels can be illustrative. For instance, a study examining the interaction of several local anesthetics with L-type voltage-sensitive Ca2+ channels in rat cerebrocortical membranes found that this compound displaced a radiolabelled antagonist with a certain affinity (K50 = 2.06 mmol litre-1). nih.gov This provides a quantitative measure of its interaction with this specific calcium channel subtype in that experimental setting.
Pharmacokinetic and Pharmacodynamic Investigations of Prilocaine
Absorption Dynamics and Factors Influencing Systemic Uptake
Prilocaine's systemic absorption is complete following parenteral administration. drugs.com The rate at which it is absorbed into the bloodstream is contingent on several factors, including the site of administration and the presence or absence of a vasoconstrictor agent, such as epinephrine (B1671497). drugs.comdrugs.com Formulations containing epinephrine decrease the rate and extent of this compound's systemic absorption, which serves to prolong its duration of action at the target site. drugs.com
The condition of the tissue at the application site also significantly influences absorption. For instance, absorption from diseased or inflamed skin is faster than from normal, intact skin. nih.govnih.govjddonline.comresearchgate.net Studies on topical formulations have shown that when applied to lacerated skin, the peak plasma concentrations (Cmax) and total drug exposure (AUC) of this compound are significantly increased compared to application on intact skin. nih.gov The vascularity of the injection site is another critical determinant of absorption speed, with more vascular areas leading to faster uptake into the systemic circulation. nysora.com
Distribution Characteristics
Once absorbed, this compound is distributed to all body tissues. drugs.com Its distribution patterns are dictated by its physicochemical properties, including plasma protein binding and lipid solubility.
This compound exhibits moderate binding to plasma proteins. At plasma concentrations between 0.5 to 1.0 mg/mL, approximately 55% of the drug is bound. drugs.comdrugs.comdrugbank.com The primary binding protein for local anesthetics like this compound is α1-acid glycoprotein. ukzn.ac.za
Investigations into the kinetics of this binding have revealed that it is markedly influenced by pH and temperature. nih.govcapes.gov.br Specifically, the binding capacity increases with rising alkalinity. researchgate.net However, within the range of clinically relevant plasma concentrations (up to 16 µg/ml), the extent of protein binding is not significantly affected by changes in the drug's concentration. nih.govcapes.gov.br The unbound fraction of this compound's stereoisomers differs slightly, with the R(-)-enantiomer having an unbound fraction of 70% and the S(+)-enantiomer having an unbound fraction of 73%. nih.gov
This compound Plasma Protein Binding
| Parameter | Value | Notes |
|---|---|---|
| Percentage Bound | 55% | At plasma concentrations of 0.5-1.0 mg/mL. drugs.comdrugs.comdrugbank.com |
| Unbound Fraction (R(-)-prilocaine) | 70% (±8%) | Stereoisomer-specific data. nih.gov |
| Unbound Fraction (S(+)-prilocaine) | 73% (±5%) | Stereoisomer-specific data. nih.gov |
| Influencing Factors | Markedly influenced by pH and temperature. nih.govcapes.gov.br | |
| Concentration Dependence | Not significantly affected by rising plasma concentrations up to 16 µg/ml. nih.govcapes.gov.br |
The apparent volume of distribution (Vd) is a theoretical pharmacokinetic parameter that describes the volume into which a drug distributes to achieve the same concentration as in the plasma. pharmacologycanada.orgopeneducationalberta.ca For this compound, the Vd is relatively large, indicating extensive distribution into tissues outside of the plasma. derangedphysiology.com
Studies have shown enantioselective differences in its pharmacokinetics, but the steady-state volume of distribution does not differ significantly between the R(-) and S(+) enantiomers. nih.gov The Vd for R(-)-prilocaine has been reported as 279 (±94) liters, and for S(+)-prilocaine as 291 (±93) liters. nih.gov Another source reports a Vd of 2.7 L/kg. derangedphysiology.com This extensive distribution contributes to its lower systemic toxicity compared to some other local anesthetics. nih.gov
Apparent Volume of Distribution (Vd) of this compound
| Parameter | Value | Source |
|---|---|---|
| Vd (General) | 2.7 L/kg | derangedphysiology.com |
| Vd of R(-)-prilocaine | 279 (±94) L | nih.gov |
| Vd of S(+)-prilocaine | 291 (±93) L | nih.gov |
This compound is capable of crossing significant biological barriers, presumably by passive diffusion. drugs.com It has been shown to traverse both the blood-brain barrier and the placental barrier. drugs.comdrugs.comnih.gov This ability to cross into the central nervous system is a characteristic of local anesthetics that can lead to CNS effects. Its passage across the placenta means that the drug administered to the mother can enter the fetal circulation. nih.govnih.gov
Once this compound crosses the placental barrier, it can accumulate in the fetus through a mechanism known as "ion trapping". openanesthesia.orgnih.gov This phenomenon occurs because the fetal blood pH (typically 7.32 to 7.38) is slightly more acidic than the maternal blood pH. openanesthesia.org
This compound is a weak base with a pKa of 7.9. chemicalbook.com In the more acidic fetal environment, a greater proportion of the this compound molecule becomes ionized (protonated). openanesthesia.org The ionized form of the drug is less lipid-soluble and cannot readily diffuse back across the placenta into the maternal circulation. openanesthesia.org This process can lead to an accumulation of the drug in the fetal compartment, potentially resulting in fetal drug concentrations that exceed those in the mother. nih.govnih.gov
Biotransformation Pathways and Metabolite Formation
This compound undergoes more rapid and complete biotransformation than many other amide local anesthetics. chemicalbook.com Its metabolism occurs primarily in the liver, with some additional metabolism taking place in the kidneys and lungs. drugs.comdrugs.comdrugbank.comchemicalbook.comchemicalbook.com Unlike some other local anesthetics, it is not metabolized by plasma esterases. drugs.com
The primary metabolic pathway for this compound, a secondary amine, is hydrolysis by hepatic amidases. chemicalbook.comchemicalbook.com This reaction cleaves the amide bond, yielding two main metabolites: ortho-toluidine (also known as o-toluidine (B26562) or 2-methylaniline) and N-propylalanine . drugs.comdrugs.comchemicalbook.comnih.gov Carbon dioxide is a major end product of this biotransformation. chemicalbook.com
The formation of ortho-toluidine is clinically significant because this metabolite is responsible for inducing the formation of methemoglobin from hemoglobin, which can lead to methemoglobinemia if large doses of this compound are administered. drugs.comchemicalbook.comchemicalbook.comresearchgate.netnih.gov
Further research has identified specific enzymes involved in this compound's metabolism. It is hydrolyzed by human carboxylesterases CES1A and CES2. researchgate.netnih.gov Following hydrolysis, the resulting ortho-toluidine is further metabolized by the cytochrome P450 enzyme CYP2E1 to hydroxylated metabolites, such as 4- and 6-hydroxy-o-toluidine. researchgate.netnih.gov These hydroxylated metabolites are even more efficient at inducing methemoglobin formation than ortho-toluidine itself. nih.gov A non-hydrolysis pathway mediated by CYP3A4 also contributes to methemoglobin formation. researchgate.netnih.gov
This compound Biotransformation Summary
| Metabolic Step | Enzymes Involved | Metabolites Formed | Clinical Significance |
|---|---|---|---|
| Primary Hydrolysis | Hepatic Amidases, Carboxylesterases (CES1A, CES2) | Ortho-toluidine, N-propylalanine | Initial breakdown of this compound. chemicalbook.comresearchgate.netnih.gov |
| Secondary Metabolism of Ortho-toluidine | CYP2E1 | 4-hydroxy-o-toluidine, 6-hydroxy-o-toluidine | These metabolites are potent inducers of methemoglobin formation. nih.gov |
| Non-Hydrolysis Pathway | CYP3A4 | Unspecified metabolites | Contributes to methemoglobin formation. researchgate.netnih.gov |
Amidase-Mediated Hydrolysis to o-Toluidine and N-Propylalanine
The initial and most significant step in the metabolism of this compound is the hydrolysis of its amide bond. This reaction is catalyzed by enzymes known as amidases and results in the formation of two primary metabolites: o-toluidine and N-propylalanine. researchgate.netresearchgate.net This enzymatic cleavage effectively inactivates the local anesthetic properties of the this compound molecule. The formation of o-toluidine is of particular clinical interest as this metabolite is associated with the potential for inducing methemoglobinemia. nih.gov
Stereospecificity in Metabolic Processes (e.g., D- and L-forms)
This compound is administered as a racemic mixture, meaning it contains equal amounts of its two stereoisomers: the R(-)- and S(+)-enantiomers. The pharmacokinetics of this compound are enantioselective, indicating that the two isomers are handled differently by the body. nih.gov Research has shown that the total plasma clearance of R(-)-prilocaine is significantly greater than that of S(+)-prilocaine. nih.gov This difference is likely due to a variance in the intrinsic metabolic clearance of the two enantiomers. nih.gov Consequently, the terminal half-life of R(-)-prilocaine is shorter than that of S(+)-prilocaine. nih.gov Despite these pharmacokinetic differences, the clinical relevance of this stereoselectivity is not considered to be significant. nih.gov
| Parameter | R(-)-Prilocaine (mean ± SD) | S(+)-Prilocaine (mean ± SD) |
|---|---|---|
| Total Plasma Clearance (L/min) | 2.57 ± 0.46 | 1.91 ± 0.30 |
| Terminal Half-Life (min) | 87 ± 27 | 124 ± 64 |
| Mean Residence Time (min) | 108 ± 30 | 155 ± 59 |
| Steady-State Volume of Distribution (L) | 279 ± 94 | 291 ± 93 |
| Unbound Fraction (%) | 70 ± 8 | 73 ± 5 |
Subsequent Hydroxylation Reactions of Metabolites
Following the initial hydrolysis of this compound, its primary metabolites, o-toluidine and N-propylalanine, can undergo further metabolic changes. One of the key subsequent reactions is hydroxylation. researchgate.net Specifically, o-toluidine can be metabolized to 4-hydroxy-o-toluidine and 6-hydroxy-o-toluidine. researchgate.net These hydroxylation reactions are mediated by cytochrome P450 enzymes. researchgate.net
Involvement of Carboxylesterases (CES 1A, CES 2) in this compound Metabolism
The amidase-mediated hydrolysis of this compound is carried out by specific enzymes known as carboxylesterases (CES). Studies have identified that both human carboxylesterase 1A (CES1A) and carboxylesterase 2 (CES2) are capable of hydrolyzing this compound. researchgate.netresearchgate.net The intrinsic clearance (CLint) value for the hydrolysis of this compound in human liver microsomes has been shown to be significantly higher than that of other amide local anesthetics, indicating a more efficient metabolic breakdown. researchgate.net
| Enzyme | Km (mM) | Vmax (nmol/min/mg protein) | CLint (mL/min/mg protein) |
|---|---|---|---|
| Human Liver Microsomes | 1.15 ± 0.01 | 2.46 ± 0.04 | 2.14 ± 0.04 |
| CES1A | 0.31 ± 0.01 | 0.40 ± 0.01 | 1.29 ± 0.04 |
| CES2 | 0.39 ± 0.01 | 0.10 ± 0.00 | 0.26 ± 0.00 |
Role of Cytochrome P450 Isoenzymes (CYP2E1, CYP3A4) in Metabolite Formation
While carboxylesterases are responsible for the initial hydrolysis of this compound, cytochrome P450 (CYP) isoenzymes play a crucial role in the subsequent metabolism of its metabolites. Specifically, CYP2E1 is the primary enzyme responsible for the hydroxylation of o-toluidine to 4-hydroxy-o-toluidine and 6-hydroxy-o-toluidine. researchgate.net Additionally, CYP3A4 has been implicated in the metabolic activation of this compound and its metabolites. researchgate.net
Elimination and Excretion Kinetics
This compound and its various metabolites are primarily eliminated from the body through renal excretion. chemicalbook.comdrugsporphyria.net The renal clearance of this compound is faster than that of other amide local anesthetics, which contributes to its rapid removal from the circulation. chemicalbook.com A very small fraction, typically less than 1%, of the administered this compound dose is excreted in the urine as the unchanged drug, highlighting the extensive metabolic degradation it undergoes. drugsporphyria.netresearchgate.net The elimination half-life of racemic this compound has been reported to be approximately 1.6 hours. chemicalbook.com However, this can vary, with some studies reporting a range of 10 to 150 minutes. wikem.org
Renal Excretion Pathways of this compound and its Metabolites
This compound, an amide-type local anesthetic, undergoes extensive metabolism before its elimination from the body. The primary routes of biotransformation occur in the liver and, to a lesser extent, the kidneys and lungs. chemicalbook.comnih.gov Hepatic amidases hydrolyze this compound into its main metabolites: o-toluidine and N-propylalanine. chemicalbook.com Carbon dioxide is also a significant end product of this metabolic process. chemicalbook.com
The renal system is the principal route for the excretion of this compound and its various metabolites. chemicalbook.comdrugsporphyria.net An extremely small fraction of the administered this compound is recoverable in an unchanged form in the urine, with estimates suggesting less than 1% of the parent drug is excreted without being metabolized. drugsporphyria.net This rapid and nearly complete metabolism contributes to a faster renal clearance of this compound compared to other amide local anesthetics, leading to its quicker removal from systemic circulation. chemicalbook.comnih.gov The main metabolites, including o-toluidine, are eliminated via the kidneys. chemicalbook.com
A proposed metabolic pathway involves several enzymatic processes. Carboxylesterases (CES 1A and CES 2) and Cytochrome P450 (CYP) enzymes mediate the initial hydrolysis. researchgate.netresearchgate.net The resulting o-toluidine can then undergo further biotransformation, including activation by enzymes like N-acetyltransferase (NAT) and cyclooxygenase (COX), before eventual excretion. researchgate.net
Influence of Urinary pH on Excretion Rates
The rate of renal excretion for many drugs, particularly weak bases, can be significantly influenced by the pH of the urine. nih.gov this compound is a weak base. nih.gov The principle of pH-dependent excretion is based on the ionization state of the drug in the renal tubules. ntu.edu.sg In acidic urine, weak bases become more ionized. This increased ionization makes the drug molecule less lipid-soluble, which in turn reduces its ability to be reabsorbed from the renal tubules back into the bloodstream. ntu.edu.sg Consequently, a lower urinary pH (acidic urine) generally promotes the renal excretion of weak bases. nih.gov
Conversely, in alkaline urine, weak bases are less ionized and exist more in their non-ionized, lipid-soluble form. ntu.edu.sg This state facilitates passive reabsorption from the renal tubules, thereby decreasing the rate of renal excretion and prolonging the drug's presence in the body. nih.gov While this is a well-established principle in pharmacology, specific quantitative studies detailing the precise impact of varying urinary pH on the excretion rates of this compound and its metabolites were not found in the reviewed literature. However, for other weak bases, the amount of drug excreted in the urine has been shown to be several times higher in acidic urine compared to alkaline urine. nih.gov
Systemic Pharmacodynamics and Physiological Effects
Comparative Vasodilatory Profile of this compound
This compound exhibits vasodilatory properties, a common characteristic of local anesthetics. chemicalbook.com However, its vasodilatory effect is considered to be the least pronounced among the amide local anesthetic group. nih.gov This comparatively weaker vasodilatory action means that when administered, the anesthetic solution tends to remain localized around the nerve for a longer duration. nih.gov This prolonged contact time allows more of the anesthetic molecules to diffuse into the nerve, potentially increasing the depth of anesthesia. nih.gov
In comparative studies, this compound has demonstrated clinical characteristics similar to other local anesthetics like lidocaine (B1675312) for producing successful anesthesia. nih.gov When compared to ropivacaine (B1680718), another local anesthetic, this compound (in a solution with the vasoconstrictor felypressin) was used as a control due to its established and widespread use. oatext.com A study comparing a eutectic mixture containing this compound and lidocaine (EMLA) with amethocaine for topical anesthesia found no significant difference in the change in vein diameter, suggesting comparable vasodilatory effects in that specific application. nih.gov
| Characteristic | Finding | Comparison Agent(s) | Reference |
|---|---|---|---|
| General Vasodilatory Effect | This compound is a vasodilator. | N/A | chemicalbook.com |
| Relative Potency | Considered the least vasodilatory agent among amide local anesthetics. | Other amide LAs (e.g., Lidocaine) | nih.gov |
| Topical Application | No significant difference in vein diameter change compared to amethocaine. | Amethocaine | nih.gov |
Endothelial Nitric Oxide Pathway Contribution to this compound's Vasoactivity
The vascular endothelium plays a crucial role in regulating blood vessel tone through the release of various vasoactive substances, including nitric oxide (NO). ens-lyon.frnih.gov The production of NO is catalyzed by the enzyme endothelial nitric oxide synthase (eNOS), which converts L-arginine to NO and L-citrulline. ens-lyon.fr This NO then diffuses to the underlying smooth muscle cells, activating guanylyl cyclase, which leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent muscle relaxation and vasodilation. nih.govyoutube.com
Research has been conducted to determine the extent to which this pathway contributes to the vasodilatory effects of this compound in human skin. nih.gov In a study involving healthy male subjects, the co-injection of this compound with NG-Nitroarginine Methyl Ester (L-NAME), an inhibitor of nitric oxide synthesis, was found to reduce the vascular response to this compound by approximately one-third. nih.gov This statistically significant reduction (p = 0.012) indicates that the vasoactive effects of this compound are, in part, mediated by the release of endothelial nitric oxide. nih.gov
| Experimental Condition | Key Finding | Conclusion | Reference |
|---|---|---|---|
| This compound injection | Produces a vascular (vasodilatory) response. | This compound has vasoactive effects. | nih.gov |
| This compound co-injected with L-NAME (NO synthesis inhibitor) | The vascular response to this compound was reduced by a third. | This compound's vasoactivity is partly mediated by the endothelial nitric oxide pathway. | nih.gov |
Investigation of Cyclo-oxygenase Pathway Involvement in Vasoactivity
The cyclo-oxygenase (COX) pathway is another significant enzymatic cascade involved in vascular regulation. nih.gov COX enzymes convert arachidonic acid into various prostanoids, including prostaglandins (B1171923) and thromboxanes, which can have potent vasodilatory or vasoconstrictive effects. researchgate.netyoutube.com To ascertain whether this pathway is involved in this compound-induced vasodilation, studies have utilized COX inhibitors.
The same investigation that examined the role of nitric oxide also explored the involvement of the cyclo-oxygenase pathway. nih.gov In this part of the study, the cyclo-oxygenase pathway was blocked by administering aspirin (B1665792), a well-known COX inhibitor. nih.gov The results showed that aspirin had no discernible effect on the vascular response to this compound (p = 0.588). nih.gov Based on this finding, it was concluded that the cyclo-oxygenase pathway does not appear to play a role in mediating the vasoactive effects of this compound in human skin. nih.gov
Toxicological Profiles and Mechanisms of Prilocaine Induced Adverse Effects
Central Nervous System Toxicity
Biphasic Manifestations: Excitatory and Depressant Phases
The biphasic nature of prilocaine-induced CNS toxicity involves an initial excitatory phase followed by a depressant phase. litfl.commedscape.comnih.gov The excitatory symptoms are thought to result from the blockade of inhibitory pathways in the CNS, leading to unopposed excitatory neuronal activity. litfl.commedscape.comnih.gov This can manifest as symptoms such as perioral numbness, tinnitus, dizziness, blurred vision, muscle twitching, tremors, and confusion. litfl.comnih.govrch.org.au
As this compound plasma concentrations continue to rise, a generalized depression of all CNS neurons occurs. litfl.com This leads to the depressant phase, characterized by drowsiness, unconsciousness, and ultimately respiratory depression or arrest. litfl.comhres.camedscape.comrch.org.aufda.govdrugs.com In some cases, the excitatory phase may be very brief or absent, with the initial manifestation of toxicity being drowsiness progressing to unconsciousness and respiratory arrest. hres.cafda.govdrugs.com
Pathophysiology of Seizure Induction and Respiratory Depression
Seizure induction in this compound toxicity is a hallmark of the excitatory phase. This occurs due to the blockade of inhibitory interneurons, particularly those utilizing gamma-aminobutyric acid (GABA) as a neurotransmitter. nih.gov The resulting imbalance between excitatory and inhibitory neurotransmission leads to uncontrolled neuronal firing and seizure activity. nih.gov
Respiratory depression and arrest, characteristic of the depressant phase, occur as a consequence of generalized CNS depression. hres.camedscape.comrch.org.aufda.govdrugs.com As this compound levels increase, the drug inhibits both excitatory and inhibitory neurons, leading to a widespread suppression of neuronal activity, including the vital centers in the brainstem that control respiration. medscape.com
Impact of Systemic Acidosis on CNS Toxicity Thresholds
Systemic acidosis significantly exacerbates local anesthetic toxicity, including that caused by this compound. derangedphysiology.comnih.govrch.org.audrugs.comnih.govmedscape.com Acidosis can lower the seizure threshold for local anesthetics. nih.gov Several factors contribute to this effect in the context of acidosis:
Ion Trapping: Local anesthetics are weak bases. In an acidic environment (lower pH), a greater proportion of the drug is in its ionized form. While the unionized form readily crosses cell membranes, the ionized form is less able to exit cells. squarespace.com This can lead to "ion trapping" within the more acidic intracellular environment of CNS neurons, increasing the intracellular concentration of this compound and thus its toxic effects. derangedphysiology.comsquarespace.com
Increased Cerebral Blood Flow: Acidosis can increase cerebral blood flow, delivering more of the circulating drug to the brain. medscape.com
Decreased Protein Binding: Acidosis can decrease the protein binding of local anesthetics in the plasma, increasing the fraction of unbound, pharmacologically active drug available to cross the blood-brain barrier and affect the CNS. derangedphysiology.commedscape.comsquarespace.com
These factors collectively contribute to a lower threshold for CNS toxicity in the presence of systemic acidosis.
Cardiovascular System Toxicity
Cardiovascular toxicity from this compound typically occurs at higher plasma concentrations than those that elicit CNS effects, although bupivacaine (B1668057) is noted as a local anesthetic where cardiac toxicity may precede CNS effects. hres.caderangedphysiology.commedscape.commedscape.com Cardiovascular manifestations are usually depressant. hres.cafda.govdrugs.com
Mechanisms of Myocardial Depression and Bradycardia
This compound can cause myocardial depression and bradycardia through direct effects on cardiac tissue. hres.cafda.govdrugs.com Local anesthetics, including this compound, block voltage-gated sodium channels in cardiac myocytes, similar to their action on neurons. medscape.comsquarespace.compatsnap.comcvpharmacology.comlecturio.com This blockade affects the rapid depolarization phase (Phase 0) of the cardiac action potential in non-nodal tissues like atrial and ventricular myocytes and Purkinje fibers. cvpharmacology.comlecturio.com
The inhibition of sodium influx reduces the rate and magnitude of depolarization, leading to slowed conduction velocity within the heart. cvpharmacology.comlecturio.com This can manifest as bradycardia (slowed heart rate) and impaired myocardial contractility (negative inotropy), contributing to myocardial depression and potentially cardiovascular collapse. hres.cafda.govdrugs.compatsnap.com
Role of Sodium Channel Blockade in Arrhythmia Genesis
The blockade of cardiac sodium channels by this compound plays a critical role in the genesis of arrhythmias. medscape.comsquarespace.comdrugbank.com By altering the cardiac action potential, particularly in Purkinje fibers, this compound can disrupt normal electrical conduction and excitability. medscape.comsquarespace.comdrugbank.com
Local anesthetics bind to sodium channels in a state-dependent manner, showing higher affinity for channels in the open and inactivated states, which are prevalent during periods of increased electrical activity (like tachycardias). cvpharmacology.comnih.gov This "use-dependent" or "state-dependent" blockade can disproportionately affect rapidly firing cardiac tissues. cvpharmacology.comnih.gov
The slowed conduction velocity and altered refractoriness caused by sodium channel blockade can create conditions favorable for reentrant arrhythmias. medscape.comcvpharmacology.comlecturio.com While this compound is sometimes classified with Class 1B antiarrhythmics due to its sodium channel blocking properties, its pro-arrhythmic potential at toxic concentrations is related to the extensive blockade disrupting normal cardiac electrical activity. squarespace.com Severe toxicity can lead to various arrhythmias, including bradycardia-asystole and ventricular arrhythmias. hres.carch.org.audrugs.comnih.gov
Below is a table summarizing key aspects of this compound's toxicity mechanisms:
| System Affected | Primary Mechanism Involved | Key Manifestations | Contributing Factors (Toxicity) |
| Central Nervous System | Voltage-gated Sodium Channel Blockade | Biphasic: Excitation (tremors, seizures) followed by Depression (drowsiness, respiratory arrest) | High plasma concentration, Acidosis |
| Cardiovascular System | Voltage-gated Sodium Channel Blockade | Myocardial depression, Bradycardia, Arrhythmias (e.g., bradycardia-asystole, ventricular) | Higher plasma concentration than CNS toxicity, Acidosis |
Pathogenesis of Hypotension and Cardiovascular Collapse
Cardiovascular manifestations following this compound administration are typically depressant in nature fda.govhres.ca. These can include bradycardia, hypotension, and in severe cases, cardiovascular collapse, potentially leading to cardiac arrest fda.govhres.ca. These effects may stem from a direct depressant action of the local anesthetic on various components of the cardiovascular system fda.gov. High blood levels of this compound can cause changes in cardiac output, total peripheral resistance, and mean arterial pressure fda.gov. While vasovagal reactions, particularly in patients in an upright position, can commonly lead to signs of depressed cardiovascular function, a direct drug effect is also possible, though less common fda.govhres.ca. Failure to recognize early signs such as sweating, faintness, and changes in pulse or sensorium can precede progressive cerebral hypoxia and serious cardiovascular collapse hres.ca. Studies in rats have also investigated the cardiotoxicity of this compound, observing effects like ectopic cardiac arrhythmia and bradycardia with high doses, and significant hypotension following depressed cardiac contractility and peripheral vasodilation nih.gov.
Methemoglobinemia Induced by this compound Metabolites
One of the most well-known and significant adverse effects of this compound is the induction of methemoglobinemia dergipark.org.trjurolsurgery.org. This occurs because this compound is metabolized into substances that can oxidize hemoglobin nih.gov.
In the human body, this compound is metabolized in the liver and potentially the kidneys dergipark.org.trfda.gov. A primary metabolite of this compound is o-toluidine (B26562) cambridge.orgdergipark.org.tr. O-toluidine is responsible for the oxidation of hemoglobin (Hb) to methemoglobin (MetHb) jurolsurgery.orgdergisi.org. Hemoglobin normally contains iron in the ferrous state (Fe²⁺), which is capable of binding and transporting oxygen jurolsurgery.org. Methemoglobin is formed when the iron in the heme group is oxidized to the ferric state (Fe³⁺) dergisi.orgmedscape.com. This ferric form of iron in methemoglobin cannot bind oxygen effectively, and its presence also shifts the oxygen dissociation curve of the remaining functional hemoglobin to the left, further impairing oxygen delivery to tissues jurolsurgery.org.
Under normal physiological conditions, a small amount of methemoglobin is continuously formed in red blood cells due to normal oxidative processes clinmedjournals.org. The body has an intracellular methemoglobin reductive system, primarily involving the enzyme NADH-cytochrome b5 reductase (also known as NADH diaphorase I), which efficiently reduces MetHb back to functional Hb jurolsurgery.orgjournalagent.com. This enzyme system maintains MetHb levels below 1% in healthy individuals jurolsurgery.orgturkishjic.org. While o-toluidine directly oxidizes hemoglobin, the resulting methemoglobinemia occurs when the rate of MetHb formation exceeds the capacity of this enzymatic reduction system clinmedjournals.org.
Several factors can predispose individuals to developing this compound-induced methemoglobinemia or increase their vulnerability. These include:
Age: Infants, particularly those under 6 months of age, are more susceptible jurolsurgery.orgclinmedjournals.orgclinmedjournals.orgresearchgate.net. This is due to several reasons: lower levels of the NADH-cytochrome b5 reductase enzyme compared to adults, fetal hemoglobin (Hb F) being more easily oxidized than adult hemoglobin (Hb A), and potentially higher proliferation of nitrate-converting bacteria in the gut jurolsurgery.orgclinmedjournals.orgjournalagent.com. Studies have shown an inverse correlation between age and postoperative methemoglobin levels in children receiving this compound dergipark.org.tr.
Enzyme Deficiencies: Individuals with congenital deficiencies in enzymes involved in methemoglobin reduction, such as NADH-dependent methemoglobin reductase (cytochrome b5 reductase) or glucose-6-phosphate dehydrogenase (G6PD) deficiency, are at increased risk clinmedjournals.orgresearchgate.netopenanesthesia.orgcdc.gov.
Underlying Health Problems: Patients with anemia or diseases affecting the respiratory or cardiovascular systems may be more vulnerable cdc.gov.
Concomitant Drug Use: Using other drugs that can cause methemoglobinemia concurrently with this compound also increases the risk clinmedjournals.orgcdc.gov.
Genetic Makeup: Altered hemoglobin structure can also be a predisposing factor clinmedjournals.orgclinmedjournals.org.
Low BMI and COPD: Some studies suggest that low BMI and COPD may be independent predictors for this compound-induced methemoglobinemia dergipark.org.tr.
The clinical manifestations of methemoglobinemia are directly related to the level of methemoglobin in the blood and the resulting tissue hypoxia nih.govmedscape.comresearchgate.net. Symptoms can range from mild to severe and life-threatening dergipark.org.trresearchgate.net.
A characteristic sign is cyanosis, which may appear as a pale, gray, or blue discoloration of the skin, lips, nail beds, and mucous membranes medscape.comresearchgate.net. This cyanosis is often described as a chocolate-brown color of the blood and persists despite oxygen supplementation medscape.comresearchgate.net.
The severity of symptoms correlates with the percentage of methemoglobin in the blood:
| Methemoglobin Level (%) | Clinical Manifestations |
| < 10 | Usually asymptomatic (may have more symptoms with underlying diseases) medscape.com |
| 10-15 | Cyanosis develops jurolsurgery.orgturkishjic.org |
| 15-20 | Signs of tissue hypoxia, cyanosis evident nih.govmedscape.com |
| 20-30 | Anxiety, headache, fatigue, dizziness, syncope, mental status changes nih.govmedscape.comjournalagent.com |
| 30-50 | Dyspnea, weakness, confusion, chest pain, significant tachycardia, nausea, vomiting jurolsurgery.orgmedscape.comturkishjic.orgresearchgate.net |
| 50-70 | Arrhythmias, altered mental status, delirium, seizures, coma, profound acidosis dergipark.org.trmedscape.comresearchgate.net |
| > 70 | Usually fatal dergipark.org.trmedscape.comturkishjic.org |
It's important to note that in patients with severe anemia, a higher percentage of methemoglobin may be required for cyanosis to be obvious, and these patients might show more signs of hypoxemia with less apparent cyanosis medscape.com.
Neurotoxicity Studies and Neurological Sequelae
Local anesthetics, including this compound, have the potential for neurotoxicity, particularly at higher concentrations or doses jvsmedicscorner.commdpi.com. Neurotoxicity can result from direct effects on nerves, the neurotoxic effect of systemic absorption, overdosage, or inadvertent injection into the circulation medlink.com.
Studies comparing the neurotoxicity of intrathecal this compound and lidocaine (B1675312) in rats have shown that this compound can produce equivalent elevations in tail-flick latency (an indicator of sensory impairment) as lidocaine nih.gov. Histologic injury scores with this compound were also found to be greater than with lidocaine, although this difference did not reach statistical significance in one study nih.gov. These findings suggest that the potential for persistent functional impairment or morphologic damage with intrathecal this compound is at least comparable to that of lidocaine nih.gov.
While the substitution of this compound for lidocaine might reduce the incidence of transient neurological symptoms, it is unlikely to decrease the risk of actual neural injury nih.gov. This discrepancy may indicate that transient neurological symptoms and neurological deficits following spinal anesthesia are mediated by different mechanisms nih.gov.
In Vitro and In Vivo Comparative Neurotoxicity Investigations
In vitro studies using human neuroblastoma cell lines have compared the neurotoxic potential of various local anesthetics, including this compound. These studies often assess cell viability after exposure to different concentrations of the anesthetic agents. All local anesthetics tested in such models have demonstrated concentration-dependent neurotoxicity. nih.govnih.govoup.comnih.gov In one in vitro study using human SH-SY5Y neuroblastoma cells, this compound showed a median lethal dose (LD50) of 4.32 ± 0.39 mM after 20 minutes of incubation, placing it in a "medium" toxicity group along with lidocaine and mepivacaine, while bupivacaine was categorized as "high" toxicity and ropivacaine (B1680718) and articaine (B41015) as "less" toxic. nih.gov
In vivo studies, such as those using intrathecal administration in rats, have also been conducted to compare the neurotoxicity of this compound and lidocaine. One study found that intrathecal infusion of 2.5% this compound in saline resulted in similar elevations in tail-flick latency (an indicator of sensory impairment) compared to 2.5% lidocaine. nih.govcapes.gov.br While histologic injury scores were higher with this compound than with lidocaine in this study, the difference did not reach statistical significance. nih.govcapes.gov.br These findings suggest that the propensity for persistent functional impairment or morphological damage with intrathecal this compound is at least comparable to that of lidocaine. nih.govcapes.gov.br
Differentiation of Transient Neurological Symptoms from Direct Neural Injury
Transient neurological symptoms (TNS), characterized by pain or dysesthesia, particularly in the buttocks and thighs, can occur following spinal anesthesia with various local anesthetics, including this compound. ispub.comnih.govhilarispublisher.com TNS is generally considered a self-limiting condition, typically resolving within hours to a few days, and is often differentiated from direct, persistent neural injury. nih.govhilarispublisher.com While the exact mechanism of TNS is not fully understood, it is thought to be related to the pharmacological toxicity of local anesthetics and nerve stimulation. hilarispublisher.com Some authors have labeled TNS as a manifestation of subclinical neurotoxicity, particularly in the context of continuous spinal anesthesia with agents like lidocaine and their potential for concentration-dependent neurotoxicity. ispub.comjvsmedicscorner.com However, studies comparing nerve conduction in patients who developed TNS versus those who did not after spinal anesthesia have not always shown significant differences in objective measures of nerve function, suggesting that TNS may not necessarily involve permanent nerve damage. ispub.comhilarispublisher.com The discrepancy between the incidence of TNS and the risk of actual neural injury may indicate that these two phenomena are not mediated by identical mechanisms. nih.govcapes.gov.br
Concentration- and Exposure-Duration Dependent Neurotoxic Potential
Research indicates that the neurotoxic potential of local anesthetics, including this compound, is dependent on both concentration and duration of exposure. nih.govnih.govresearchgate.netresearchgate.netnih.gov In vitro studies have consistently shown that higher concentrations of local anesthetics lead to increased cell death in neuronal cell lines. nih.govoup.comresearchgate.net Similarly, longer exposure times have been associated with greater neurotoxicity. nih.govresearchgate.netnih.gov This concentration- and time-dependent effect is a general characteristic of local anesthetic toxicity across various tissues, including nerves. nih.gov Studies have aimed to determine the concentrations that result in half-maximal neurotoxic effects (LD50) for different local anesthetics, providing a comparative measure of their intrinsic toxicity in a concentration-dependent manner. nih.govoup.comresearchgate.net
Mechanisms Underlying Paresthesia Associated with this compound Use
Paresthesia, often described as tingling or numbness, is a potential neurological symptom associated with local anesthetic use, including this compound. fda.govnih.gov While the precise mechanisms underlying paresthesia specifically associated with this compound are not fully elucidated, it is generally understood to be a form of altered nerve function. Local anesthetics, by blocking sodium channels, disrupt the normal electrical signaling of nerves, which can manifest as altered sensations like paresthesia. patsnap.comontosight.aidrugs.comfda.gov Reports have suggested a potential association between the use of 4% this compound solutions and a higher risk of paresthesia, particularly of the lingual nerve, following inferior alveolar nerve blocks. chemicalbook.comnih.gov This observation has led to recommendations to consider lower concentration local anesthetics for such procedures. nih.gov The mechanisms may involve direct interaction with nerve fibers or potentially inflammatory responses, although further research is needed to fully understand the specific contribution of this compound to this phenomenon.
Mutagenicity and Carcinogenicity Assessments of this compound Metabolites
This compound undergoes metabolism primarily in the liver, with amide hydrolysis leading to the formation of o-toluidine and N-propylamine. chemicalbook.comhres.ca O-toluidine is a significant metabolite of this compound and has been the subject of mutagenicity and carcinogenicity assessments due to its known toxic properties. taylorandfrancis.comchemicalbook.comiarc.frmdpi.comdrugcentral.orgnih.govresearchgate.net
Genotoxic Potential of o-Toluidine
O-toluidine has demonstrated genotoxic potential in various in vitro and in vivo test systems. drugcentral.orgnih.govmedsafe.govt.nzeuropa.eu Studies have shown evidence of mutagenic activity for o-toluidine in some genotoxicity tests, although results can be mixed depending on the specific test and conditions. nih.govmedsafe.govt.nz For instance, o-toluidine has been found to be genotoxic in Escherichia coli DNA repair and phage-induction assays. drugcentral.org Urine concentrates from rats treated with o-toluidine have also shown mutagenicity in Salmonella typhimurium in the presence of metabolic activation. drugcentral.org While some studies in S. typhimurium have reported no mutagenic effect, others have shown positive responses in the same strains, highlighting the complexity of its genotoxic profile. nih.gov A novel o-toluidine metabolite, 2-methyl-N1-(2-methylphenyl)benzene-1,4-diamine (MMBD), identified in the urine of o-toluidine-exposed rats, has shown stronger mutagenicity in certain Salmonella typhimurium strains compared to o-toluidine itself. nih.govacs.org
Role in Hemoglobin and DNA Adduct Formation
A key aspect of o-toluidine's toxicity involves its ability to form adducts with biological macromolecules, including hemoglobin and DNA. O-toluidine is metabolized to N-hydroxy-o-toluidine, which can then be further metabolized to o-nitrosotoluene. psu.eduwikipedia.org O-nitrosotoluene is thought to be responsible for the formation of hemoglobin adducts by oxidizing the iron in hemoglobin, leading to methemoglobinemia. taylorandfrancis.comchemicalbook.comhres.camdpi.compsu.eduwikipedia.org Studies have detected increased levels of o-toluidine hemoglobin adducts in humans following exposure to o-toluidine, consistent with observations in experimental animals. iarc.frnih.govpsu.edu Notably, patients who received this compound local anesthesia have shown significant increases in o-toluidine hemoglobin adducts. nih.govresearchgate.net
Regarding DNA adduct formation, o-toluidine is metabolically activated through N-hydroxylation and subsequent reactions (such as N-acetoxylation and deacetoxylation) to produce electrophilic arylnitrenium ions. nih.govacs.orgpsu.eduwikipedia.org These reactive intermediates can bind covalently to DNA bases, such as guanine (B1146940) (forming dG-C8 adducts). nih.govacs.orgwikipedia.org This DNA adduct formation is considered a key mechanism in the carcinogenicity of aromatic amines like o-toluidine. nih.govnih.govacs.org While the direct detection of certain o-toluidine-DNA adducts in biological samples has been challenging, studies have detected DNA adducts corresponding to o-toluidine metabolites, such as dG-MMBD, in the hepatic DNA of rats treated with o-toluidine. nih.govacs.org The formation of these DNA adducts is implicated in the genotoxic and carcinogenic effects of o-toluidine. nih.govnih.govacs.org
Comparative Academic Studies of Prilocaine with Other Local Anesthetics
Prilocaine versus Lidocaine (B1675312)
Comparative studies have frequently evaluated this compound against lidocaine, a widely considered standard in local anesthesia. These comparisons often focus on aspects such as anesthetic potency, onset and duration of action, metabolic pathways, toxicity profiles, and vascular effects.
Comparative Potency and Efficacy in Nerve Blockade
Research indicates that this compound and lidocaine possess comparable potency and efficacy in achieving nerve blockade for various procedures. For instance, studies comparing 2% lidocaine with 1:100,000 adrenaline and 3% this compound with 0.03 IU felypressin (B344493) for upper teeth extractions found similar potency and onset times of action smj.org.saanesthesiologypaper.com. Another study evaluating 0.5% lidocaine and 0.5% this compound in intravenous regional anesthesia (Bier's block) for upper limb surgery found both agents to be effective, with no significant difference in the onset of sensory and motor block uobaghdad.edu.iquobaghdad.edu.iq. However, some studies suggest that while statistically non-significant, this compound may show a clinically faster onset in certain applications like dental infiltration smj.org.sa.
In periprostatic nerve blocks for transrectal prostate biopsy, this compound and lidocaine demonstrated comparable onset of action uroonkolojibulteni.com. However, a study comparing 2% this compound plain solution, 1% lidocaine hydrochloride, and 1% buffered lidocaine for laceration repair found no significant differences in initial pain scores upon needle entry, but pain scores immediately after injection and after the first suturing needle puncture were higher in the this compound group compared to lidocaine and buffered lidocaine researchgate.net.
Differences in Metabolic Rate and Systemic Toxicity Thresholds
A key distinction between this compound and lidocaine lies in their metabolic pathways and associated systemic toxicity. This compound is metabolized more rapidly than lidocaine, contributing to its lower systemic toxicity bmj.comoup.com. While both are amide-type anesthetics metabolized in the liver, this compound also undergoes metabolism in the kidneys and lungs, further enhancing its clearance and reducing the risk of systemic accumulation unirioja.es. This faster metabolism and wider distribution contribute to a lower systemic toxicity threshold for this compound compared to lidocaine bmj.com. For instance, in intravenous regional anesthesia, seizures have been reported at lower doses of lidocaine (1.4 mg/kg) compared to this compound (4 mg/kg) nih.gov. Toxic levels are generally considered above 5 µg/mL for lidocaine and above 6 µg/mL for this compound fda.gov.
Comparative Onset and Duration of Anesthesia
The onset and duration of anesthesia can vary depending on the specific application and concentration used. In dental infiltration for upper teeth extraction, a study found no statistically significant difference in the mean onset time between this compound and lidocaine, although this compound showed a clinically faster onset smj.org.sa. For intravenous regional anesthesia, no significant difference was observed in the onset of sensory and motor block between 0.5% lidocaine and 0.5% this compound uobaghdad.edu.iquobaghdad.edu.iq. However, the recovery of sensory block after tourniquet release was significantly shorter with this compound uobaghdad.edu.iquobaghdad.edu.iq.
Here is a summary of comparative onset and recovery times from a study on intravenous regional anesthesia:
| Anesthetic | Onset of Sensory Block (min) | Recovery of Sensory Block (min) | Onset of Motor Block (min) | Recovery of Motor Block (min) |
| Lidocaine | 5.5 ± 1.6 | 7.4 ± 1.4 | No significant difference | No significant difference |
| This compound | 5.9 ± 1.6 | 5.4 ± 0.8 | No significant difference | No significant difference |
*Data derived from a study on intravenous regional anesthesia uobaghdad.edu.iquobaghdad.edu.iq.
Differential Vasodilatory Effects
This compound is known to have less vasodilatory effect compared to lidocaine unirioja.esnih.gov. This characteristic is advantageous as it can lead to less bleeding at the injection site and potentially allow the anesthetic to remain at the site of action for a longer duration, even without the addition of a vasoconstrictor unirioja.es. Lidocaine, in contrast, has a more pronounced vasodilatory effect, which often necessitates the co-administration of a vasoconstrictor like epinephrine (B1671497) to prolong its duration of action and reduce systemic absorption uobaghdad.edu.iqnih.gov.
This compound versus Bupivacaine (B1668057)
Comparisons between this compound and bupivacaine often focus on their use in spinal anesthesia, particularly for procedures requiring different durations of action and recovery profiles. Bupivacaine is a longer-acting local anesthetic compared to this compound.
Comparative Anesthetic Efficacy and Recovery Characteristics
Studies comparing hyperbaric this compound and hyperbaric bupivacaine in spinal anesthesia for procedures like urologic endoscopy and anorectal surgery have highlighted differences in their anesthetic efficacy duration and recovery profiles anesthesiologypaper.comresearchgate.netjscimedcentral.comresearchgate.netresearchcommons.org. This compound typically demonstrates a faster onset of sensory and motor block but a shorter duration of sensory and motor blockade compared to bupivacaine anesthesiologypaper.comresearchgate.netjscimedcentral.comresearchgate.netresearchcommons.org.
This shorter duration of action with this compound leads to quicker recovery of full motor function and earlier readiness for discharge, making it a favorable option for short-duration day-case surgeries anesthesiologypaper.comresearchgate.netjscimedcentral.comresearchcommons.org. Bupivacaine, with its longer duration, is often preferred for procedures where prolonged anesthesia and postoperative pain control are required nih.gov.
Here is a summary of comparative onset and duration times from studies on spinal anesthesia:
| Anesthetic | Onset of Sensory Block | Duration of Sensory Block | Onset of Motor Block | Duration of Motor Block | Recovery of Motor Function |
| Hyperbaric this compound | Faster researchgate.netjscimedcentral.comresearchgate.netresearchcommons.org | Shorter anesthesiologypaper.comresearchgate.netjscimedcentral.comresearchgate.netresearchcommons.org | Faster researchgate.netjscimedcentral.comresearchgate.netresearchcommons.org | Shorter anesthesiologypaper.comjscimedcentral.comresearchcommons.org | Quicker researchgate.netjscimedcentral.comresearchgate.netresearchcommons.org |
| Hyperbaric Bupivacaine | Slower researchgate.netjscimedcentral.comresearchgate.netresearchcommons.org | Longer anesthesiologypaper.comresearchgate.netjscimedcentral.comresearchgate.netresearchcommons.org | Slower researchgate.netjscimedcentral.comresearchgate.netresearchcommons.org | Longer anesthesiologypaper.comjscimedcentral.comresearchcommons.org | Slower researchgate.netjscimedcentral.comresearchgate.netresearchcommons.org |
*Data compiled from multiple studies anesthesiologypaper.comresearchgate.netjscimedcentral.comresearchgate.netresearchcommons.org.
Recovery characteristics, such as time to ambulation and voiding, are also significantly shorter with this compound compared to bupivacaine, contributing to reduced hospital stay duration in day-case settings anesthesiologypaper.comresearchcommons.org.
Differential Sensory and Motor Block Profiles
Studies comparing this compound with other local anesthetics have investigated their differential effects on sensory and motor blockade. In the context of axillary brachial plexus block, this compound 1% alone and in combination with ropivacaine (B1680718) 0.75% showed similar onset times for both sensory and motor blocks. cambridge.orgnih.gov However, differences were observed in the duration of these blocks. cambridge.orgnih.gov Specifically, the addition of ropivacaine resulted in longer offset times for both sensory and motor blocks. nih.gov
Another comparative study involving intravenous regional anesthesia (Bier's block) of the upper limb found no significant difference in the onset of sensory and motor block between 0.5% lidocaine and 0.5% this compound. uobaghdad.edu.iqresearchgate.net However, the recovery of sensory block was significantly shorter in the this compound group compared to the lidocaine group. uobaghdad.edu.iqresearchgate.net
Research comparing hyperbaric 2% this compound with 0.5% hyperbaric bupivacaine for spinal anesthesia in lower limb surgery indicated that both were comparable in achieving the required analgesic level and in the intensity and onset times of maximum sensory block. dovepress.com Sensory and motor blockade recovered sooner after this compound spinal anesthesia. dovepress.com
In a study comparing intrathecal hyperbaric this compound 2% with hyperbaric bupivacaine 0.5% with added dexmedetomidine, the bupivacaine-dexmedetomidine group exhibited significantly higher values for sensory block onset and maximum sensory block duration. researchcommons.org The duration of both motor and sensory block was also significantly more prolonged in the bupivacaine-dexmedetomidine group. researchcommons.org Intrathecal this compound-dexmedetomidine was associated with rapid onset of motor and sensory blocking and predictable regression within a reasonable timeframe. researchcommons.org
This compound versus Ropivacaine
Comparative Assessment of Anesthetic Onset and Duration
Comparative studies have assessed the onset and duration of this compound and ropivacaine in various regional anesthetic techniques. For axillary brachial plexus block, a study comparing 1% this compound and 0.75% ropivacaine, alone and in combination, found no marked differences in the onset times of sensory and motor blocks between this compound 1% and combinations of this compound and ropivacaine. cambridge.org However, 0.75% ropivacaine alone showed a longer onset time for motor block compared to other groups. cambridge.org The offset times for both sensory and motor blocks tended to be longer with an increasing proportion of ropivacaine in the mixture. cambridge.org Median offset times for motor block ranged from 179.5 minutes with this compound 1% to 745 minutes with ropivacaine 0.75%. cambridge.org Similarly, median offset times for sensory block ranged from 163.5 minutes with this compound 1% to 784 minutes with ropivacaine 0.75%. cambridge.org
Another study comparing 1% this compound with 0.5% ropivacaine for axillary brachial plexus anesthesia in day-stay patients found no clinically important difference in the time to onset when injected in equal volumes. researchgate.netnih.gov However, ropivacaine demonstrated a significantly longer duration of action, with a mean duration of motor block of 642 minutes compared to 254 minutes with this compound. researchgate.netnih.gov Pain returned after a mean of 278 minutes with this compound compared to 636 minutes with ropivacaine. researchgate.netnih.gov
In the context of spinal anesthesia for transurethral bladder tumor removal, a retrospective analysis comparing this compound 5% and ropivacaine 7.5% found that the duration of sensory and motor blockade was statistically significantly less in patients receiving this compound. bmj.com
Differential Systemic Toxicity (CNS and Cardiotoxicity)
Ropivacaine was developed with a focus on reduced cardiotoxicity compared to bupivacaine. wikipedia.org Studies comparing the acute toxicity of ropivacaine to bupivacaine found that ropivacaine was less toxic with regard to the tolerated dose, and the threshold for CNS toxicity for ropivacaine was higher than that of bupivacaine. cambridge.orgliposuction101.com At equal mg/kg dosages, ropivacaine appears to be safer than bupivacaine. liposuction101.com While ropivacaine has been reported to cause convulsions in humans after epidural injection, this occurred with minimal signs of cardiovascular toxicity. liposuction101.com
A comparative evaluation of cardiovascular effects in simple extractions in the jaw showed no statistically significant cardiovascular changes when comparing bupivacaine 0.75% to this compound 3%. oatext.com In a study comparing 0.75% ropivacaine solution to 3% this compound solution, there was no significant effect on systolic and diastolic blood pressure, heart rate, and oxygen saturation. oatext.comoatext.com However, the this compound group showed a sharp drop in pulse compared to the initial time, while the ropivacaine group showed a steady increase. oatext.com
This compound, in high doses, may increase methemoglobin levels. liposuction101.commedsafe.govt.nz The risk of methemoglobinemia with this compound is a function of the total dose. liposuction101.com The tumescent delivery of this compound can slow systemic absorption, potentially reducing the risk of cardiovascular toxicity associated with amide-type local anesthetics. liposuction101.com Systemic adverse reactions following appropriate topical use of EMLA Cream (which contains this compound) are unlikely due to the small absorbed dose. medicinenet.com Systemic effects of lidocaine and/or this compound are similar to other amide local anesthetics, including CNS excitation or depression and cardiovascular manifestations like bradycardia and hypotension. medicinenet.com
Eutectic Mixture of Local Anesthetics (EMLA) Research
EMLA Cream is a eutectic mixture of lidocaine 2.5% and this compound 2.5% formulated as an oil-in-water emulsion. fda.govfda.gov In this eutectic mixture, both anesthetics are liquid at room temperature, which enhances their penetration and subsequent systemic absorption compared to applying each component separately in crystalline form. fda.govfda.gov
Synergistic Pharmacological Interactions between Lidocaine and this compound
EMLA provides dermal anesthesia through the release of lidocaine and this compound into the skin layers and their accumulation near dermal pain receptors and nerve endings. medsafe.govt.nzmedicines.org.uk Both lidocaine and this compound are amide-type local anesthetics that stabilize neuronal membranes by inhibiting ionic fluxes necessary for impulse initiation and conduction, thereby producing local anesthesia. medsafe.govt.nzmedicines.org.uk The quality of anesthesia is dependent on the application time and dose. medsafe.govt.nzmedicines.org.uk
Clinically relevant pharmacodynamic drug interactions may occur when EMLA is used with other local anesthetics or structurally related drugs, as well as Class I and Class III antiarrhythmic drugs, due to additive effects. hres.ca The toxic effects can be additive and potentially synergistic when used with Class I antiarrhythmic drugs like tocainide (B1681335) and mexiletine. medicinenet.comfda.gov Caution is advised when using EMLA concomitantly with Class III antiarrhythmic drugs (e.g., amiodarone, sotalol) due to potential additive cardiac effects. medsafe.govt.nzmedicinenet.comfda.govmedicines.org.ukhres.ca
Pharmacokinetic Considerations of Topical Co-administration
The systemic absorption of lidocaine and this compound from EMLA Cream is directly related to the duration of application and the area over which it is applied. medsafe.govt.nzfda.govfda.gov Other factors influencing absorption include skin thickness, skin conditions, and shaving. medsafe.govt.nzmedicines.org.uk
In pharmacokinetic studies, applying 60 g of EMLA Cream to 400 cm² of intact skin for 3 hours resulted in approximately 5% absorption of both lidocaine and this compound. medsafe.govt.nzfda.gov Applying the same amount for 24 hours increased absorption to approximately 10% for lidocaine and this compound. fda.gov Maximum plasma concentrations of lidocaine and this compound following EMLA application to intact skin are generally low and well below potentially toxic levels. medsafe.govt.nzmedicines.org.uk For instance, after applying 60 g of EMLA Cream over 400 cm² for 3 hours, the maximum plasma concentration for lidocaine was 0.12 µg/mL and for this compound was 0.07 µg/mL. fda.gov With a 24-hour application, these increased to 0.28 µg/mL for lidocaine and 0.14 µg/mL for this compound. fda.gov
Applying EMLA Cream to broken or inflamed skin, or to larger areas, could result in higher plasma levels that might produce a systemic pharmacologic response in susceptible individuals. fda.govfda.gov Plasma concentrations after topical application of EMLA are typically lower for this compound than for lidocaine, which is attributed to this compound's larger volume of distribution and more rapid clearance. medicines.org.uk Peak plasma concentrations are generally reached after approximately 1.5 to 3 hours following application to intact skin. medsafe.govt.nzmedicines.org.uk
Applying EMLA Cream to oral mucosa also results in systemic absorption. nih.gov A study applying 8 g of EMLA to 18 cm² of buccal mucosa for 30 minutes showed peak concentrations at 40 minutes for both lidocaine and this compound, with maximum concentrations well below known toxic levels. nih.gov
The hepatic clearance of lidocaine, and likely this compound, is largely dependent on blood flow. hres.ca However, due to the low systemic exposure and short duration of topical EMLA application, clinically significant metabolic drug-drug interactions are considered unlikely. hres.ca
Here is a data table summarizing some comparative findings:
| Study Context (Anesthetics Compared) | Onset of Sensory Block | Duration of Sensory Block | Onset of Motor Block | Duration of Motor Block | Key Findings | Source |
| Axillary Brachial Plexus Block (this compound 1% vs. Ropivacaine 0.75%) | Similar onset | Ropivacaine longer offset | Similar onset | Ropivacaine longer offset | Onset similar, duration longer with ropivacaine. cambridge.orgnih.gov | cambridge.orgnih.gov |
| Axillary Brachial Plexus Block (this compound 1% vs. Ropivacaine 0.5%) | No clinically important difference | Ropivacaine significantly longer | - | Ropivacaine significantly longer | Onset similar, duration significantly longer with ropivacaine. researchgate.netnih.gov | researchgate.netnih.gov |
| Intravenous Regional Anesthesia (Lidocaine 0.5% vs. This compound 0.5%) | No significant difference | This compound significantly shorter recovery | No significant difference | - | Onset similar, sensory recovery quicker with this compound. uobaghdad.edu.iqresearchgate.net | uobaghdad.edu.iqresearchgate.net |
| Spinal Anesthesia (Hyperbaric this compound 2% vs. Hyperbaric Bupivacaine 0.5%) | Comparable onset | This compound sooner recovery | Comparable onset | This compound sooner recovery | Comparable onset and intensity, sooner recovery with this compound. dovepress.com | dovepress.com |
| Spinal Anesthesia (this compound 5% vs. Ropivacaine 7.5%) | - | This compound significantly less duration | - | This compound significantly less duration | Shorter duration of sensory and motor blockade with this compound. bmj.com | bmj.com |
| Spinal Anesthesia + Dexmedetomidine (this compound 2% vs. Bupivacaine 0.5%) | This compound faster onset | Bupivacaine significantly longer | This compound faster onset | Bupivacaine significantly longer | This compound associated with rapid onset and predictable regression; Bupivacaine had longer duration. researchcommons.org | researchcommons.org |
Systemic Toxicity Risks of EMLA and Contributing Factors
EMLA cream, a eutectic mixture containing 2.5% lidocaine and 2.5% this compound, is generally considered safe for topical use in adults. However, systemic toxicity is a rare but serious risk, primarily linked to improper application or specific patient risk factors. nih.govdoctormedica.co The systemic toxicity of EMLA is mediated by its active ingredients, lidocaine and this compound. nih.gov While lidocaine intoxication can lead to seizures, this compound is associated with methemoglobinemia due to its oxidizing properties, which can result in cyanosis. nih.govresearchgate.net Methemoglobinemia reduces the blood's oxygen-carrying capacity. medicadepot.com
Systemic absorption of lidocaine and this compound from EMLA cream is directly related to the duration and area of application. fda.govmedsafe.govt.nz Higher quantities of the cream applied over an extended area, repeated application, and prolonged application time increase the risk of systemic toxicity. nih.govmedicadepot.comnih.gov
Several factors contribute to an increased risk of systemic toxicity with EMLA. These include a damaged skin barrier due to conditions like eczema, psoriasis, vascular malformations, molluscum contagiosum, or leg ulcers. nih.govnih.gov Application under occlusion can also enhance absorption. nih.govdoctormedica.co Patient-specific factors such as early age (particularly infants under 3 months), prematurity, and glucose-6-phosphate dehydrogenase (G6PD) deficiency also increase susceptibility to methemoglobinemia. nih.govdoctormedica.comedicadepot.comnih.gov Concomitant use of other methemoglobin-inducing agents can further elevate this risk. medsafe.govt.nznih.gov
Studies have reported cases of systemic toxicity in both pediatric and adult populations. nih.gov For instance, a case described severe systemic intoxication and methemoglobinemia in an adult following large-scale application of EMLA on a leg ulcer under occlusion. nih.gov Another case involved a six-week-old infant who developed significant methemoglobinemia after prolonged application for a perianal abscess. researchgate.net
Efficacy Studies in Various Topical Anesthesia Applications
EMLA cream has been investigated for its efficacy in providing topical anesthesia for various procedures. Its effectiveness is primarily dependent on the dose, area of application, and application time. medsafe.govt.nzmedsafe.govt.nz
Studies have shown EMLA to be effective in reducing pain during needle insertion procedures. In controlled studies, application of EMLA for at least one hour prior to needle insertion provided significantly more pain reduction compared to placebo in children. fda.gov Similarly, for venous cannulation in adults, application for at least one hour resulted in significantly more dermal analgesia than placebo or ethyl chloride. fda.govipinnovative.com One study demonstrated significantly lower pain scores for EMLA cream applied for 60 minutes before venous cannulation compared to saline. ipinnovative.com
EMLA has also shown efficacy in providing pain relief during laser treatments, such as for facial port-wine stains in pediatric patients. fda.gov For minor surgical procedures on the penis, EMLA application on mucosal lesions provided excellent local anesthesia in a high percentage of patients. nih.gov However, its efficacy was more limited for procedures involving skin, such as circumcision, where additional anesthesia was often required. nih.gov
In dental procedures, EMLA has been explored for applications like anesthesia of buccal mucosa prior to restorative procedures, periodontal anesthesia before procedures like probing and scaling, and reducing pain during rubber dam placement. thejcdp.com Comparative studies in dentistry have yielded conflicting results regarding EMLA's efficacy compared to other topical agents like benzocaine (B179285). thejcdp.commdpi.com
Comparative Analyses with Other Amide and Ester Local Anesthetics (e.g., Mepivacaine, Articaine (B41015), Benzocaine, Tetracaine)
This compound, as an amide local anesthetic, has been compared to other local anesthetics from both the amide and ester classes in various clinical settings. Amide local anesthetics, including this compound, Lidocaine, Mepivacaine, Articaine, Ropivacaine, and Bupivacaine, are characterized by an amide linkage in their structure and are generally metabolized in the liver, though this compound is also metabolized in the kidneys and lungs, contributing to its lower toxicity compared to Lidocaine. unirioja.esderangedphysiology.com Ester local anesthetics, such as Benzocaine and Tetracaine, contain an ester linkage and are primarily metabolized by plasma esterases. derangedphysiology.com
This compound vs. Articaine:
Studies comparing this compound and Articaine, both amides, in dental anesthesia have shown comparable efficacy in some instances. A double-blind, randomized study comparing labial infiltration of Articaine and this compound for maxillary and mandibular canine anesthesia in adult volunteers found no statistically significant differences in anesthetic efficacy for pulpal, labial, or lingual tissues. nih.govnih.gov Another study comparing 3% this compound with felypressin and 4% Articaine with adrenaline for maxillary tooth extraction similarly concluded that both were effective, with no significant differences in anesthetic success rates or onset time. who.int However, one study comparing these agents for pain control after molar removal observed statistically significant differences only at the 4-hour mark post-operation, with Articaine showing greater pain intensity. dergipark.org.tr For pulpotomy in primary molars, one study found no significant differences in pain-related behaviors between Articaine and this compound, except during the removal of the coronal pulp, where pain scores were higher with this compound. ejpd.eu
This compound vs. Mepivacaine:
Comparisons between this compound and Mepivacaine, both amides, have been made, particularly in dental and regional anesthesia. In a study comparing 3% this compound with felypressin and 3% Mepivacaine plain for inferior alveolar nerve block in mandibular first molars with symptomatic irreversible pulpitis, this compound demonstrated a higher success rate during access cavity preparation, entry into the pulp chamber, and instrumentation. researchgate.net When used for spinal anesthesia in transurethral resections, 5% this compound resulted in shorter durations of sensory and motor blockade compared to 2% Mepivacaine, suggesting this compound may be more suitable for shorter interventions. nih.gov Studies in hypertensive patients comparing the hemodynamic effects of Lidocaine, this compound, and Mepivacaine solutions without vasoconstrictors during tooth extraction found similar hemodynamic effects among the three agents, although some significant differences were noted for certain parameters like diastolic blood pressure and mean arterial pressure. scielo.brresearchgate.net Mepivacaine has been noted to have a marked vasoconstrictor effect in intradermal studies, while this compound showed more variable vasoactivity. nih.gov Mepivacaine also appears to lose less potency in acidic conditions compared to this compound and Lidocaine, which could theoretically be an advantage in infected tissues. agd.org
This compound (in EMLA) vs. Benzocaine:
Comparisons between EMLA (containing this compound and Lidocaine) and Benzocaine, an ester, for topical anesthesia have shown varied results depending on the application site and study design. For reducing pain during infiltration injection in the maxillary vestibule, a mixture of 2.5% Lidocaine/2.5% this compound (EMLA) was found to be significantly more effective than 20% Benzocaine gel. thejcdp.comnih.gov Similarly, topical application of EMLA before palatal needle insertion was associated with less pain than Benzocaine gel. jamdsr.com However, some studies have reported conflicting results, with one pilot study finding a compounded topical anesthetic containing 10% Lidocaine, 10% this compound, and 4% Tetracaine to be less effective than 20% Benzocaine for reducing pain associated with local anesthetic injection, with higher pain scores and more tissue sloughing observed with the compounded mixture. nih.gov Another study comparing a 4% Lidocaine/Prilocaine eutectic mixture with 20% Benzocaine gel as topical anesthetics prior to inferior alveolar nerve block and buccal infiltration in children found similar capacity in reducing pain response to needle puncture. scirp.org
This compound (in EMLA) vs. Tetracaine:
Comparative studies between EMLA (containing this compound and Lidocaine) and Tetracaine, an ester, for topical anesthesia have also been conducted. A systematic review comparing Lidocaine-Prilocaine cream and Tetracaine for procedural pain in children found that when used as recommended (60 minutes for Lidocaine-Prilocaine, 30 minutes for Tetracaine), both provided similar analgesic efficacy. nih.govresearchgate.netyork.ac.uk However, when both anesthetics were applied for the same duration (40, 60, or 120 minutes), Tetracaine provided superior anesthesia. nih.govresearchgate.netyork.ac.uk Another study comparing Lidocaine/Tetracaine cream and Lidocaine/Prilocaine cream for pain reduction during deeper dermal laser treatment found that Lidocaine/Prilocaine cream under plastic occlusion was the preferred topical anesthetic, with lower pain scores and a higher percentage of patients achieving adequate pain relief in one of the two studies conducted. nih.gov
The vasoactivity of local anesthetics also differs between classes and within classes. Intradermal studies have shown that ester-linked anesthetics like Procaine (B135) and Amethocaine produce marked vasodilation, while amide-linked Mepivacaine has a marked vasoconstrictor effect. This compound, along with other amides like Cinchocaine and Lidocaine, showed more variable vasoactivity in these studies. nih.gov
Pharmacological Interactions and Modulators of Prilocaine Effects
Interactions with Vasoconstrictors (e.g., Epinephrine)
Vasoconstrictors, such as epinephrine (B1671497), are frequently co-administered with local anesthetics like prilocaine. This combination is a common practice in various medical and dental procedures due to the significant benefits conferred by the vasoconstrictive action. sciencepolicy.casps.nhs.uk
Mechanisms of Prolonged Anesthesia and Reduced Systemic Absorption
The primary mechanism by which vasoconstrictors prolong the duration of this compound's anesthetic effect is by inducing local vasoconstriction at the injection site. sciencepolicy.casps.nhs.uk This constriction of blood vessels reduces blood flow to the area, which in turn slows the rate at which this compound is absorbed into the systemic circulation. sciencepolicy.casps.nhs.uk4science.ge A slower absorption rate leads to higher local concentrations of this compound for a longer period, thereby extending the duration and enhancing the depth of the anesthetic block. sps.nhs.uk4science.gepocketdentistry.com
Furthermore, by reducing the rate of systemic absorption, vasoconstrictors decrease the peak plasma concentration of this compound. sps.nhs.ukpocketdentistry.com This is particularly important as elevated systemic levels of local anesthetics can lead to systemic toxicity. pocketdentistry.com
Hemostatic Effects and Surgical Field Optimization
In addition to their effects on anesthetic duration and systemic absorption, vasoconstrictors contribute to hemostasis at the surgical site. sciencepolicy.casps.nhs.ukpocketdentistry.com Epinephrine, for instance, stimulates alpha-adrenergic receptors in the arteriole walls, causing vasoconstriction that reduces bleeding. pocketdentistry.comnih.gov This hemostatic effect is beneficial for optimizing the surgical field by providing clearer visibility and reducing blood loss during procedures. sps.nhs.uk4science.gepocketdentistry.com Studies have shown a significant reduction in blood loss when vasoconstrictors are used with local anesthetics during surgical procedures. pocketdentistry.com
Interactions with Methemoglobin-Inducing Agents and Associated Risks
This compound is known to cause dose-related formation of methemoglobin, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity. drugs.com This occurs via its metabolite, ortho-toluidine. drugs.com The risk of methemoglobinemia is increased when this compound is co-administered with other agents that can also induce methemoglobin formation. drugs.compatsnap.com
Examples of methemoglobin-inducing agents that can interact with this compound include other local anesthetics (such as benzocaine (B179285) and lidocaine), sulfonamides, nitrates and nitrites, and certain antimalarials (like chloroquine (B1663885) and primaquine). drugs.compatsnap.commims.com The co-administration of these agents can have an additive effect on methemoglobin levels, increasing the likelihood and severity of methemoglobinemia. drugs.com
Certain patient factors also increase the risk of methemoglobinemia when using this compound, including very young age, genetic predispositions (such as NADH cytochrome-b5 reductase deficiency or glucose-6-phosphate dehydrogenase deficiency), anemia, and underlying cardiac or pulmonary disease. drugs.combuzzrx.comhres.ca Neonates and infants are particularly susceptible due to lower activity of the enzyme responsible for reducing methemoglobin back to hemoglobin. drugs.comhres.ca
| Agent Type | Examples | Effect on Methemoglobin Risk with this compound | Relevant Citations |
| Other Local Anesthetics | Benzocaine, Lidocaine (B1675312) | Increased risk | drugs.compatsnap.com |
| Sulfonamides | Increased risk | drugs.compatsnap.commims.com | |
| Nitrates and Nitrites | Sodium nitroprusside | Increased risk | drugs.commims.com |
| Antimalarials | Chloroquine, Primaquine, Quinine, Tafenoquine | Increased risk | drugs.compatsnap.commims.com |
| Other Oxidizing Agents | Aminosalicylic acid, Dapsone, Dimethyl sulfoxide, Flutamide, Metoclopramide, Nitrofurantoin, Phenazopyridine, Phenobarbital, Phenytoin, Rasburicase | Increased risk | drugs.com |
Influence of Central Nervous System Stimulants and Depressants on this compound Effects
The effects of this compound on the central nervous system (CNS) can be influenced by the co-administration of CNS stimulants or depressants. This compound itself can cause CNS effects, ranging from mild symptoms like dizziness and tremors to more severe manifestations such as seizures and respiratory arrest, particularly at high systemic concentrations. patsnap.comdrugs.com
CNS stimulants can potentially exacerbate the excitatory effects of this compound on the nervous system. Conversely, CNS depressants can enhance the depressant effects of this compound, potentially leading to increased drowsiness, confusion, and respiratory depression. drugs.comcsyw.qld.gov.auadf.org.auaddictioncenter.com Factors such as acidosis and the use of CNS stimulants and depressants are known to affect the CNS levels of this compound required to produce overt systemic effects. drugs.com
Modulation by Endogenous Physiological States (e.g., Acidosis, Hepatic/Renal Dysfunction)
Endogenous physiological states can significantly modulate the pharmacokinetics and pharmacodynamics of this compound.
Acidosis: Acidosis can influence the distribution and cellular uptake of local anesthetics like this compound. In an acidic environment, a larger fraction of the local anesthetic molecule is in its ionized form. This can affect its ability to cross cell membranes and interact with its target site (voltage-gated sodium channels). Acidosis is also listed as a risk factor that may increase the risk of methemoglobinemia in patients receiving this compound. drugs.com
Hepatic/Renal Dysfunction: this compound is primarily metabolized in the liver and, to a lesser extent, in the kidneys. mims.comdrugs.com Hepatic dysfunction can impair the metabolism of this compound, leading to elevated plasma concentrations and an increased risk of systemic toxicity. nih.govdrugs.comdrugs.com Similarly, renal dysfunction can affect the excretion of this compound metabolites, potentially contributing to their accumulation. mims.comdrugs.com Therefore, caution is advised and dose adjustments may be necessary in patients with compromised hepatic or renal function. nih.govdrugs.comdrugs.com
Interactions with Cholinergic and NMDA Receptors
While the primary target of this compound is voltage-gated sodium channels, research suggests potential interactions with other receptor systems, including cholinergic and NMDA receptors.
Cholinergic Receptors: Studies have investigated the interaction of local anesthetics, including this compound, with cholinergic receptors, specifically muscarinic and nicotinic receptors. Research indicates that this compound can inhibit the binding of ligands to muscarinic receptors, suggesting a potential interaction with these receptors. nih.gov Furthermore, this compound has been shown to affect the binding of cholinergic ligands to membrane-bound nicotinic receptors, increasing the affinity of the receptor for agonists. nih.govresearchgate.net
| Receptor Type | This compound Interaction | Potential Implication | Relevant Citations |
| Muscarinic Receptors | Inhibits ligand binding | Potential modulation of cholinergic signaling | nih.gov |
| Nicotinic Receptors | Increases receptor affinity for cholinergic agonists | Potential modulation of neuromuscular transmission | nih.govresearchgate.net |
| NMDA Receptors | Inhibits receptor activity | Contribution to analgesic effects, modulation of pain processing | nih.govnih.gov |
Interference with Cellular Metabolic Processes
This compound, an amino amide local anesthetic, has demonstrated the capacity to interfere with various cellular metabolic processes. While its primary mechanism of action involves the reversible blockade of sodium channels, studies indicate broader effects on cellular function, including aspects of metabolism rch.org.audrugbank.comontosight.ai.
Research into the effects of this compound on human adipose stem cells (ASCs) has shown a significant impact on metabolic activity. At a concentration of 10 mM, this compound significantly reduced the metabolic activity of ASCs after just 2 hours of incubation. nih.gov. Prolonged exposure (6 hours) to the same concentration led to a significant decrease in both metabolic activity and the total number of cells nih.gov. This suggests that beyond immediate metabolic rate reduction, higher concentrations and longer exposure times can affect cell viability, which is intrinsically linked to ongoing metabolic processes nih.gov.
Local anesthetics as a class, including this compound, have been noted to exert negative effects on mitochondrial energy metabolism scirp.orgscirp.org. Mitochondria are central to cellular respiration and ATP production, crucial metabolic functions. While specific detailed mechanisms for this compound's direct impact on mitochondrial respiration or ATP synthesis are less extensively documented compared to some other local anesthetics like bupivacaine (B1668057) or ropivacaine (B1680718) (which are known to uncouple oxidative phosphorylation), the general class effect suggests a potential for interference scirp.orgscirp.org. The interaction of local anesthetics with mitochondrial membranes, particularly those containing cardiolipin, is considered relevant to their effects, with this compound showing a lower degree of interaction compared to more cardiotoxic agents like bupivacaine nih.gov.
Furthermore, this compound has been shown to interact with and scavenge reactive oxygen species (ROS), which are byproducts of cellular metabolism and play roles in signaling and oxidative stress nih.govturkjanaesthesiolreanim.org. In cell-free experiments utilizing luminol (B1675438) chemiluminescence to detect free radicals, this compound demonstrated concentration-dependent inhibition of signals induced by xanthine-xanthine oxidase (generating superoxide), significantly attenuated hydrogen peroxide (H₂O₂) signals, and markedly inhibited hypochlorous acid (HOCl)-induced chemiluminescence nih.gov. This direct scavenging activity suggests this compound can modulate the cellular redox environment, a key aspect of metabolic regulation nih.govturkjanaesthesiolreanim.org.
| Reactive Oxygen Species (ROS) Scavenging by this compound (1 mM) in Cell-Free Experiments nih.gov |
| ROS Source |
| --------------------------------------------------------------------------------- |
| Xanthine-Xanthine Oxidase |
| Hydrogen Peroxide (H₂O₂) |
| Hypochlorous Acid (HOCl) |
| Peroxynitrite |
| Ferrous Sulphate (FeSO₄) |
Note: Data presented as mean ± standard deviation.
| Enzyme Involvement in this compound Metabolism Leading to Methemoglobinemia psu.edupharmgkb.org |
| Metabolic Step |
| ------------------------------------------------------------------------------------ |
| Hydrolysis of this compound |
| Metabolic Activation of Ortho-toluidine |
The induction of autophagy in cancer cells by local anesthetics, including this compound, also points to an interference with cellular metabolic and homeostatic processes bmj.com. Autophagy is a catabolic process involving the degradation and recycling of cellular components, often triggered by metabolic stress or deprivation. The observation that local anesthetics can induce autophagy, potentially linked to the inhibition of oxidative phosphorylation, highlights their capacity to perturb fundamental cellular metabolic pathways bmj.com.
Advanced Research Methodologies and Translational Investigations on Prilocaine
Development and Application of In Vitro Models for Mechanistic Studies
In vitro models play a crucial role in elucidating the fundamental mechanisms of prilocaine action and evaluating its effects at the cellular and molecular levels. These models offer controlled environments for studying drug transport, cellular viability, and interactions with specific biological targets.
Cell-based in vitro studies, including those utilizing monolayers of epithelial cells, are employed to investigate the mechanisms of drug transport across barriers, such as passive diffusion and active transport. mdpi.com These models are valuable for understanding how this compound permeates tissues and for screening the biological functionality of different formulations. mdpi.comnih.gov While cell-based models provide experimental control and are useful for high-throughput screening, variations in culture conditions and the expression levels of transport molecules can present challenges. mdpi.com
Studies evaluating the in vitro cellular viability of this compound formulations, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) loaded with this compound (and lidocaine), have shown dose-dependent cytotoxicity, with toxicity increasing at higher drug concentrations. dovepress.com However, drug-loaded nanoparticles have demonstrated lower toxicity compared to free drugs, suggesting a protective effect of the carriers. dovepress.com In vitro release studies using Franz diffusion cells are also conducted to determine the release behaviors of this compound from different formulations over time. dovepress.com
In the field of neurotoxicology, in vitro models are critical for understanding the mechanistic basis of potential neurotoxic effects at the molecular and cellular level. rsc.org These models, ranging from subcellular systems like isolated mitochondria and synaptosomes to cellular models including immortalized cell lines and primary cultures, allow for the investigation of specific endpoints relevant to neurotoxicological phenomena. rsc.org
Utilization of In Vivo Animal Models for Systemic Effects and Neurotoxicity Assessment
In vivo animal models are indispensable for evaluating the systemic effects and potential neurotoxicity of this compound in a complex biological system, complementing the findings from in vitro studies. These models provide insights into pharmacokinetics, efficacy, and safety that cannot be fully replicated in vitro.
Rodent models are frequently used in in vivo research for peripheral nerve blocks (PNBs) to assess behavioral responses following local anesthetic administration. frontiersin.org While behavioral responses are a primary focus, combining conventional conduction studies with nerve excitability studies in animal models allows for monitoring the neurophysiological effects of local anesthetics in vivo. frontiersin.org This approach can help detect early signs of toxicity and can be combined with imaging techniques to observe morphological changes. frontiersin.org
Studies in animal models have investigated the systemic toxicity of this compound, including central nervous system (CNS) and cardiovascular effects. For example, a study in sheep administered intravenous this compound and observed CNS toxicity in all animals, with one case resulting in death due to cardiac collapse. nih.gov Comparisons with other local anesthetics, such as bupivacaine (B1668057) and ropivacaine (B1680718), in rat models have evaluated cardiac changes and asystole doses. nih.gov Research also explores potential protective effects of other compounds against this compound-induced CNS and cardiovascular toxicity in rat models. nih.gov
In vivo cutaneous pharmacokinetic studies using techniques like dermal open-flow microperfusion (dOFM) in healthy subjects are conducted to compare the performance of different topical this compound formulations. fda.gov These studies can assess the cutaneous bioavailability of this compound from creams and gels and determine bioequivalence between different products. fda.gov
Animal models, including mice, have also been used in genotoxicity studies, such as micronucleus assays, to assess potential clastogenic effects of this compound. fda.gov Observations in these studies can include clinical signs of toxicity, such as convulsions and sedation, providing information on maximum tolerated doses in different sexes. fda.gov
Clinical Trial Designs and Methodologies in this compound Research
Clinical trials are essential for translating research findings into clinical practice, evaluating the efficacy and safety of this compound in human subjects. A variety of study designs are employed to address different research questions.
This compound is investigated in clinical trials for various applications, including spinal anesthesia, dental anesthesia, and localized pain management. clinicaltrials.eu These trials compare this compound to other local anesthetics regarding parameters such as onset time, duration of action, motor block, and effects on blood pressure. clinicaltrials.eu
Randomized Controlled Trials (RCTs) for Efficacy and Safety
Randomized controlled trials (RCTs) are considered a high level of evidence in clinical research due to their ability to minimize bias through random allocation of participants to intervention and control groups. nih.govmedintensiva.org RCTs are the primary method for demonstrating the efficacy and safety of a drug. europa.eu
RCTs have been conducted to evaluate the efficacy and safety of this compound, often in combination with lidocaine (B1675312) (e.g., EMLA cream), for pain reduction in various procedures. For instance, meta-analyses of RCTs have assessed the effectiveness of lidocaine-prilocaine cream for pain during intrauterine device insertion, demonstrating significant pain reduction compared to placebo. ekb.eg RCTs have also compared lidocaine-prilocaine cream to local infiltration anesthesia for pain relief during perineal trauma repair after vaginal delivery, with some analyses suggesting comparable results in pain reduction. tandfonline.comnih.gov The efficacy and safety of lidocaine-prilocaine cream for pain during circumcision in neonates have also been evaluated in double-blind, randomized, controlled trials, showing reduced behavioral and physiological responses to pain in the intervention group. nih.gov
RCTs are also used to compare different formulations or concentrations of this compound-containing products. A randomized crossover trial compared the analgesic effects of lidocaine-prilocaine cream and lidocaine cream for pain during venipuncture. jst.go.jp
Observational Studies and Cohort Analyses in Clinical Settings
Observational studies, including cohort studies and case-control studies, play a vital role in clinical research, particularly for examining the effects of drugs in real-world settings and identifying effect modifiers. nih.govmedintensiva.orgeuropa.eunih.gov While not designed to demonstrate efficacy initially proven in RCTs, observational studies are valuable for studying how variables like dosage, treatment schedules, patient characteristics, and concomitant drug use can influence the effectiveness of a drug. europa.eu
Cohort studies, which can be prospective or retrospective, follow groups of individuals over time to assess outcomes. nih.govnih.gov Retrospective cohort studies provide immediate access to data but may have limitations in data collection control. nih.gov Prospective cohort studies allow for tailored data collection but can require long follow-up periods. nih.gov
Observational studies can complement RCTs by generating hypotheses and defining clinical conditions for future research. nih.gov They are particularly useful when RCTs are not feasible due to ethical, logistical, or economic reasons. medintensiva.org Techniques like propensity score analysis are used in observational studies to control for confounding and estimate treatment effects in non-randomized settings. medintensiva.org
Retrospective studies have also been conducted to evaluate the safety and effectiveness of this compound for spinal anesthesia in day surgery settings, providing insights into its use in broader patient populations. springermedizin.de
Dose-Finding Studies for Optimized Therapeutic Indices
Dose-finding studies are crucial for determining the optimal dosage of this compound to achieve the desired therapeutic effect while minimizing potential side effects. These studies aim to establish the dose-response relationship and identify a favorable therapeutic index.
Clinical studies in humans have focused on finding the optimal dose of this compound for specific procedures to ensure reliable intraoperative block and faster postoperative recovery. researchgate.net For instance, dose-finding studies have investigated different dosages of hyperbaric this compound for spinal anesthesia in patients undergoing perianal outpatient surgery, evaluating sensory and motor block expansion, recovery times, and analgesic requirements. researchgate.netenddarm-zentrum.de These studies help determine the minimum effective dose and dosages that provide sufficient anesthesia with favorable recovery profiles. enddarm-zentrum.de
Studies have shown that increasing dosages of hyperbaric this compound can lead to greater expansion of the sensory block. enddarm-zentrum.de Dose-finding research contributes to optimizing this compound use for different surgical procedures and patient populations. clinicaltrials.eu
Systematic Reviews and Meta-Analyses of Existing Literature
Meta-analyses have been conducted to evaluate the effectiveness of lidocaine-prilocaine cream for pain management in various clinical scenarios, such as during intrauterine device insertion ekb.eg, repair of perineal trauma tandfonline.comnih.gov, and for reducing pain associated with intramuscular vaccination in infants. mdpi.comnih.govaap.org These reviews pool data from multiple RCTs to provide more robust estimates of treatment effects. ekb.egtandfonline.comnih.gov
Systematic reviews and meta-analyses assess the quality and risk of bias of included studies and use statistical methods to calculate pooled effect sizes. ekb.egtandfonline.comnih.gov They can reveal significant reductions in pain scores with this compound-containing formulations compared to placebo or other interventions in specific applications. ekb.egmdpi.comtandfonline.com These analyses also contribute to understanding the safety profile based on pooled data from multiple studies. ekb.egnih.govnih.gov
Biomarker Discovery and Quantification in this compound Pharmacokinetics and Toxicity
Research into this compound's metabolic fate has identified key biomarkers relevant to its pharmacokinetics and potential for toxicity. A significant metabolic pathway involves the ortho-dealkylation of this compound, leading to the formation of o-toluidine (B26562). o-Toluidine is a recognized aromatic amine with carcinogenic potential, and its presence and metabolic products serve as important biomarkers. Studies have focused on quantifying o-toluidine and its derivatives in biological matrices to assess exposure and understand the associated risks.
The pharmacokinetics of this compound itself also exhibits enantioselectivity, with differences observed in the clearance of its S(+) and R(-) stereoisomers. The total plasma clearance of R(-)-prilocaine has been reported as larger than that of S(+)-prilocaine, suggesting a difference in intrinsic metabolic clearance. nih.gov While this enantioselective pharmacokinetic profile has been noted, its clinical relevance is considered minor. nih.gov
Beyond the parent compound and its primary metabolite, research has also explored other potential biomarkers. For instance, studies investigating the inflammatory response to high doses of this compound have measured serum levels of cytokines like interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α). One study demonstrated that high doses of this compound induced IL-6 generation in vivo. umm.de C-reactive protein (CRP) has also been examined as a potential biomarker of systemic inflammation in the context of this compound use. umm.de
Measurement of o-Toluidine Hemoglobin Adducts and Urinary Metabolites
The measurement of o-toluidine hemoglobin adducts and urinary metabolites is a key approach in assessing systemic exposure to o-toluidine derived from this compound metabolism. Hemoglobin adducts serve as a cumulative biomarker of exposure to reactive metabolites of aromatic amines like o-toluidine. psu.edu o-Toluidine is believed to form hemoglobin adducts via its metabolite o-nitrosotoluene. psu.edu
Studies have consistently shown a significant increase in o-toluidine hemoglobin adduct levels following this compound administration. For example, a study involving patients receiving 100 mg of this compound local anesthesia demonstrated a significant increase in o-toluidine adducts 24 hours post-treatment, with increases ranging from 6- to 360-fold in most patients. nih.govimrpress.com The mean increase in o-toluidine adducts 24 hours after 100 mg this compound treatment was reported as 21.6 ± 12.8 ng/g hemoglobin. nih.gov Another study examining intrathecal administration of 50 mg of hyperbaric this compound found a significant increase in o-toluidine hemoglobin adducts, rising from a baseline of 0.1 ± 0.02 ng/g Hb to 11.9 ± 1.9 ng/g Hb after 24 hours. nih.gov
Urinary excretion of o-toluidine and its metabolites also provides insight into the extent and timeline of exposure. Following intrathecal administration of hyperbaric this compound, a peak in urinary o-toluidine was observed approximately 8 hours post-administration, declining thereafter. nih.gov Measurement techniques for o-toluidine hemoglobin adducts and urinary o-toluidine often involve gas chromatography/mass spectrometry or tandem mass spectrometry after gas-chromatographic separation. nih.govnih.govresearchgate.net These methods allow for sensitive and specific quantification of these biomarkers in biological samples. nih.govnih.gov
The formation of o-toluidine from this compound is primarily mediated by carboxylesterases (CES) 1A and CES2 in human liver microsomes. imrpress.com The significant interindividual variability observed in the increase of o-toluidine hemoglobin adducts after this compound treatment may be indicative of polymorphism in the enzymes involved in the metabolism of both this compound and o-toluidine. imrpress.com
Data from studies on o-toluidine hemoglobin adduct levels after this compound treatment:
| Study (Route of Administration) | This compound Dose | Baseline o-Toluidine Adducts (ng/g Hb, Mean ± SD) | 24h Post-Treatment o-Toluidine Adducts (ng/g Hb, Mean ± SD) | Fold Increase (Range) |
| Gaber et al. (Subcutaneous) nih.gov | 100 mg | 0.54 ± 0.95 (excluding one outlier) | 22.0 ± 13.2 | 6-360 (in 25/26 patients) nih.govimrpress.com |
| Intrathecal Study nih.gov | 50 mg | 0.1 ± 0.02 | 11.9 ± 1.9 | Not specified as range, but significant increase nih.gov |
Data on Urinary o-Toluidine following Intrathecal this compound:
| Time Point Post-Administration | Urinary o-Toluidine (µg/L, Mean ± SD) |
| Baseline | 0.1 ± 0.1 |
| 8 hours | 460.5 ± 352.8 |
| 24 hours | 98 ± 66.8 |
Source: Adapted from Quantification of systemic o-toluidine after intrathecal administration of hyperbaric this compound in humans: a prospective cohort study. nih.gov
Application of Advanced Imaging Techniques (e.g., Laser Doppler Imaging) in Pharmacological Studies
Advanced imaging techniques, such as Laser Doppler Imaging (LDI) and Laser Doppler Flowmetry (LDF), have been applied in pharmacological studies to investigate the microcirculatory effects of this compound. These techniques allow for non-invasive assessment of blood flow and perfusion in tissues, providing insights into the local vascular response to the drug.
Laser Doppler Imaging has been used to measure blood flow responses in human skin following intradermal injection of this compound. nih.govresearchgate.net Studies utilizing LDI have explored the mechanisms underlying the vasoactive effects of this compound. For instance, research has indicated that the vasoactive effects of this compound in human skin are partly mediated through the release of endothelial nitric oxide. nih.gov Inhibition of nitric oxide synthesis with L-NAME reduced the vascular response to this compound, as measured by LDI. nih.gov The cyclo-oxygenase pathway, however, did not appear to play a role in this response. nih.gov
Laser Doppler Flowmetry has also been employed in studies comparing the hemodynamic effects of different local anesthetics, including this compound, on blood flow in terminal vessels. jvsmedicscorner.comscielo.br While some studies using LDF have investigated the effects of this compound, the observed changes in blood flow velocity index with this compound alone were not always statistically significant compared to control groups. jvsmedicscorner.com However, when this compound was combined with a vasoconstrictor like epinephrine (B1671497), a significant reduction in blood flow velocity index was observed. jvsmedicscorner.com
Topical application of this compound, often in combination with lidocaine (e.g., EMLA cream), has also been studied using Laser Doppler Perfusion Imaging (LDPI). nih.gov These studies have assessed changes in skin microvascular perfusion in response to the cream and subsequent stimuli like local heating. LDPI signals have shown changes in perfusion patterns associated with the application time of the topical anesthetic cream. nih.gov
These imaging techniques provide valuable functional data on the microcirculation, complementing biochemical and pharmacokinetic studies by allowing for the visualization and quantification of local tissue responses to this compound.
Emerging Research Areas and Future Directions for Prilocaine
Comprehensive Investigation of Long-Term Neurological Outcomes
Research continues to investigate the potential for long-term neurological outcomes associated with prilocaine use. Studies have compared the incidence of transient neurological symptoms (TNS) following spinal anesthesia with different local anesthetics, including this compound. researchgate.netnih.gov While some studies suggest a lower incidence of TNS with this compound compared to lidocaine (B1675312), comprehensive long-term follow-up is essential to fully understand any potential lasting neurological effects. researchgate.netnih.gov
Elucidation of Metabolite-Specific Pharmacodynamics and Toxicity
The metabolism of this compound primarily occurs in the liver and, to a lesser extent, in the kidney, through amide hydrolysis, producing o-toluidine (B26562) and N-propylalanine. mims.comhres.ca O-toluidine is further metabolized and is believed to be responsible for the occurrence of methemoglobinemia, a known, albeit rare, side effect of this compound, particularly at higher doses. hres.cataylorandfrancis.comnih.gov Future research aims for a deeper understanding of the specific pharmacodynamics and toxicity profiles of these metabolites. This includes investigating the enzymes involved in o-toluidine metabolism, such as CYP2E1 and CYP3A4, and how their activity influences the formation of methemoglobin-inducing substances. researchgate.net Further studies are needed to fully characterize the potential long-term effects of metabolite accumulation. europa.eu
Development of Novel Antidotes and Protective Strategies for this compound Toxicity
While methemoglobinemia induced by this compound can be treated with methylene (B1212753) blue, research is ongoing into novel antidotes and protective strategies for local anesthetic toxicity, including that potentially caused by this compound. taylorandfrancis.com This includes exploring approaches such as injectable nano-antidotes designed to sequester the offending compound in the bloodstream and enzyme-based systems that metabolize the toxic substance. ethz.ch Intravenous lipid emulsion has shown promise in the resuscitation of life-threatening local anesthetic toxicity, particularly with bupivacaine (B1668057), and its potential utility for this compound toxicity is an area of ongoing investigation. ethz.chnih.govahajournals.org Research also explores the potential of natural compounds, such as thymoquinone, in mitigating this compound-induced toxicity, including cardiotoxicity and central nervous system effects, by reducing oxidative stress. researchgate.net
Research into Advanced Formulations and Drug Delivery Systems (e.g., Liposomal Encapsulation)
Advanced formulations and drug delivery systems are being investigated to improve this compound's efficacy and duration of action. Liposomal encapsulation is a promising area of research. clinicaltrials.euresearchgate.net Studies have shown that liposomal formulations of this compound can increase the intensity and prolong the duration of the anesthetic effect compared to plain solutions. nih.govnih.govtandfonline.comjscimedcentral.com This approach can enhance the permeation of the drug and provide sustained release. researchgate.net Combining liposomal encapsulation with other strategies, such as complexation with cyclodextrins, is also being explored to further improve anesthetic efficacy and reduce the initial lag time. tandfonline.comtandfonline.com
Exploration of this compound's Utility in Specific Patient Populations with Unique Physiological Characteristics
Research is investigating the optimal use of this compound in specific patient populations with unique physiological characteristics. This includes studying its application in geriatric patients and neonates, where metabolic differences and potential sensitivities may influence outcomes. clinicaltrials.eumdpi.com Studies in infants have evaluated the efficacy and safety of lidocaine-prilocaine cream for reducing procedural pain, noting the need for further research in very young infants. mdpi.comaap.org The use of this compound in medically compromised patients, such as those with cardiac conditions, is also an area of interest, considering its potential hemodynamic effects compared to other local anesthetics. researchgate.netresearchgate.net
Deeper Characterization of this compound's Vasoactive Properties and Their Clinical Implications
This compound is considered to have minimal or less vasodilating activity compared to other local anesthetics, which can be advantageous as it helps retain the anesthetic at the injection site, prolonging duration and reducing systemic toxicity. jscimedcentral.comunirioja.es Research is ongoing to deeply characterize the vasoactive properties of this compound and their clinical implications. Studies have investigated the mechanisms underlying this compound's vasoactivity in human skin, suggesting that it is partly mediated through the release of endothelial nitric oxide. researchgate.net Further understanding of these properties can help optimize its use, particularly in procedures where local vasoconstriction is beneficial.
Environmental Risk Assessment of this compound and its Degradation Products
This compound is an amide-type local anesthetic nih.govmims.com. Its metabolism in the liver, and to a lesser extent in the kidney and lungs, involves amide hydrolysis, yielding two primary metabolites: o-toluidine (2-methylaniline) and N-propylalanine mims.comhres.caunirioja.escdc.gov. O-toluidine is a significant metabolite and is known to be responsible for the formation of methemoglobin hres.cacdc.govmdpi.com.
Studies on the environmental fate of this compound indicate that it is not readily biodegradable. astrazeneca.comastrazeneca.commoehs.com An aerobic biodegradation study showed 0% degradation after 30 days. astrazeneca.comastrazeneca.commoehs.com The octanol-water partition coefficient (Log P or Log K ow) for this compound has been reported as 2.11 or 2.26, suggesting a low potential for bioaccumulation in aquatic organisms. astrazeneca.comastrazeneca.commoehs.commoehs.comjanusinfo.se
Environmental risk assessments often compare the Predicted Environmental Concentration (PEC) with the Predicted No Effect Concentration (PNEC). For this compound, the PEC in surface water has been calculated to be very low, for example, 0.0029 µg/L in one assessment astrazeneca.comastrazeneca.com and 0.0017 µg/L in another janusinfo.se. The PNEC is derived from toxicity data on environmental organisms. Short-term toxicity tests have been conducted on species from different trophic levels. The lowest reported effect concentration is an EC50 of 33.1 mg/L for Daphnia magna moehs.commoehs.com. Another source reports an EC50 of 61 mg/L for Daphnia magna, which was used to derive a PNEC of 61 µg/L after applying an assessment factor of 1000. astrazeneca.comastrazeneca.com
Based on these values, the PEC/PNEC ratio for this compound is very low (e.g., 4.74 x 10⁻⁵), which suggests that the use of this compound is predicted to present an insignificant risk to the environment. astrazeneca.comastrazeneca.comjanusinfo.sejanusinfo.se
However, it is important to note that while the environmental risk of the parent compound, this compound, is considered low based on current data, the ecotoxicity of its metabolites, particularly o-toluidine, has not been extensively studied in the context of environmental risk assessments. astrazeneca.comastrazeneca.com O-toluidine is classified as hazardous to the aquatic environment. fishersci.no The potential long-term effects of this compound and its degradation products on aquatic life and other environmental compartments warrant further investigation. This compound itself is classified as harmful to aquatic life with long-lasting effects. moehs.commoehs.comlgcstandards.comedqm.eufishersci.nledqm.eu
Data on the persistence and toxicity of this compound and its hydrochloride salt are summarized in the tables below.
Table 1: Environmental Fate Properties of this compound
| Property | Result | Method/Reference |
| Aerobic Biodegradation | 0% degradation after 30 days | ISO 8727-1984E (Not readily biodegradable) astrazeneca.comastrazeneca.commoehs.com |
| Log K ow (this compound Base) | 2.11 - 2.26 | CHEMIDPLUS, ALOGPS, Hansch 1995 astrazeneca.comastrazeneca.commoehs.commoehs.comjanusinfo.se |
| Log D @ pH 7.4 (this compound HCl) | 1.4 | - astrazeneca.com |
| Bioaccumulation Potential | Low | Based on Log K ow astrazeneca.comastrazeneca.comjanusinfo.se |
| Persistence | May cause long-term adverse effects moehs.commoehs.com | Lack of data, cannot be excluded janusinfo.se |
Table 2: Aquatic Toxicity Data for this compound
| Organism | Endpoint | Concentration | Reference |
| Fish | LC50 | 188 mg/L | moehs.commoehs.com |
| Daphnia magna | EC50 | 33.1 mg/L | moehs.commoehs.com |
| Daphnia magna | EC50 | 61 mg/L (61000 µg/L) | astrazeneca.comastrazeneca.com |
The classification of this compound includes hazards to the aquatic environment, specifically stating that it may cause long-lasting harmful effects to aquatic life. moehs.commoehs.comlgcstandards.comedqm.eufishersci.nledqm.eu
Further research is needed to fully assess the environmental impact of this compound's degradation products, particularly o-toluidine, and to monitor their presence and effects in various environmental compartments.
Q & A
Q. How can researchers address contradictions in pharmacokinetic data for prilocaine across experimental models?
Methodological Approach: Compare interspecies metabolic variations using controlled pharmacokinetic studies. For example, in neonatal humans, this compound-induced methaemoglobinemia is subclinical despite detectable placental transfer , whereas rodent models show negligible methaemoglobinemia due to species-specific mortality thresholds . Use liquid chromatography-mass spectrometry (LC-MS) to quantify this compound concentrations in maternal, umbilical, and neonatal blood, ensuring calibration curves with spiked serum samples for accuracy .
Q. What strategies ensure reproducibility in this compound toxicity studies?
Methodological Approach: Standardize protocols for blood gas analysis and spectrophotometric methaemoglobin quantification. For example, in neonatal cohorts, maintain blinding during data collection to minimize bias, and use co-oximeters (e.g., Rapidlab 845) with predefined thresholds (e.g., >3% methaemoglobin for clinical relevance) . Document detailed experimental parameters (e.g., pH correlations, this compound dosing) to align with guidelines for pharmacological reproducibility .
Q. How is environmental risk assessed for this compound hydrochloride?
Methodological Approach: Calculate the Predicted Environmental Concentration (PEC) using the formula:
where = annual usage, = removal rate, = population, = wastewater volume, and = dilution factor. A PEC/PNEC ratio <1 (e.g., 4.74 × 10⁻⁵ for this compound) indicates negligible environmental risk .
Advanced Research Questions
Q. How does this compound’s solvation behavior in amphiphilic solutions impact its pharmacological efficacy?
Methodological Approach: Use neutron diffraction with isotopic substitution and Empirical Potential Structure Refinement (EPSR) simulations to analyze hydration changes. For this compound freebase vs. hydrochloride salts, focus on alterations in aromatic ring and amide group hydration, which affect membrane permeability and anesthetic activity .
Q. What PICOT framework parameters optimize clinical research on this compound’s safety in obstetric anesthesia?
Methodological Approach: Structure studies using Population (e.g., neonates), Intervention (e.g., 10 mL this compound 1%), Comparison (non-prilocaine groups), Outcome (methaemoglobin levels, pH changes), and Time (2–3 hours post-exposure). This ensures alignment with cohort studies showing no correlation between maternal this compound levels and neonatal outcomes .
Q. How do researchers design blinded observational studies to evaluate neonatal this compound exposure?
Methodological Approach: Implement prospective cohort designs with blinded data collectors. For example, measure this compound concentrations in maternal and umbilical cord blood via LC-MS, while masking researchers to exposure status during clinical assessments (e.g., oxygen saturation, respiratory rate) .
Q. Why are rodent models inadequate for studying this compound-induced methaemoglobinemia?
Methodological Approach: Conduct dose-response experiments to identify species-specific toxicity thresholds. Rats exhibit mortality at subclinical methaemoglobin levels, limiting utility compared to human neonatal models, where methaemoglobinemia remains asymptomatic despite placental transfer .
Q. What advanced techniques resolve this compound’s structural dynamics in biological systems?
Methodological Approach: Combine spectroscopic methods (e.g., NMR, X-ray crystallography) with molecular dynamics simulations. Focus on protonation states of the amine group in varying pH environments, which influence this compound’s interaction with sodium channels (e.g., NaV1.5 inhibition) .
Q. How should researchers reconcile contradictory data on this compound’s placental transfer efficiency?
Methodological Approach: Perform correlation analyses (e.g., R² values) between maternal and fetal blood concentrations. In human studies, low R² values (0.115 for maternal vs. umbilical cord concentrations) suggest variable placental metabolism, necessitating larger sample sizes and stratification by metabolic genotypes .
Q. What mechanisms underlie this compound’s dose-dependent methaemoglobinemia in vulnerable populations?
Methodological Approach: Investigate hepatic metabolism pathways using in vitro cytochrome P450 assays. This compound is metabolized to o-toluidine, a methaemoglobin-inducing metabolite. Quantify metabolite accumulation in hepatocyte models and correlate with clinical thresholds (e.g., >1 mg/L this compound in serum) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
